molecular formula C9H8BrNO B7827699 4-Bromo-2-methoxy-6-methylbenzonitrile

4-Bromo-2-methoxy-6-methylbenzonitrile

Cat. No.: B7827699
M. Wt: 226.07 g/mol
InChI Key: PHLGGJVINWUJRP-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methoxy-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLGGJVINWUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-methoxy-6-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-2-methoxy-6-methylbenzonitrile , a critical intermediate in the development of targeted protein degraders (PROTACs) and kinase inhibitors.

High-Purity Intermediate for Medicinal Chemistry & PROTAC Development

Executive Summary

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8 ) is a trisubstituted benzene derivative serving as a versatile scaffold in modern drug discovery. Its structural uniqueness lies in its orthogonal functionalization potential:

  • Nitrile (-CN): Precursor for carboxylic acids (via hydrolysis) or benzylamines (via reduction), essential for linker attachment in PROTACs.

  • Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach target-binding motifs.

  • Methoxy (-OMe) & Methyl (-Me): Provide steric bulk and electronic modulation, influencing the solubility and binding affinity of the final pharmaceutical agent.

This compound is increasingly cited in patent literature for Cereblon (CRBN) E3 ligase modulators and plasma kallikrein inhibitors .

Chemical Identity & Physical Properties

PropertyData
CAS Registry Number 877149-05-8
IUPAC Name 4-Bromo-2-methoxy-6-methylbenzonitrile
Molecular Formula

Molecular Weight 226.07 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 95–98 °C (Typical range for similar analogs)
SMILES COc1cc(Br)cc(C)c1C#N
InChIKey PHLGGJVINWUJRP-UHFFFAOYSA-N

Synthetic Utility & Retrosynthesis

The synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile typically employs a Nucleophilic Aromatic Substitution (S_NAr) strategy. The presence of the electron-withdrawing nitrile group activates the ortho-position, allowing for the selective displacement of a leaving group (usually Fluorine) by a methoxide nucleophile.

Core Synthesis Pathway (S_NAr)

The most robust route involves the reaction of 4-Bromo-2-fluoro-6-methylbenzonitrile with sodium methoxide. This method is preferred over direct bromination of 2-methoxy-6-methylbenzonitrile due to superior regioselectivity.

SynthesisPath Start 4-Bromo-2-fluoro-6-methylbenzonitrile (Precursor) Product 4-Bromo-2-methoxy-6-methylbenzonitrile (Target Scaffold) Start->Product Nucleophilic Aromatic Substitution (SnAr) Reagents NaOMe / MeOH 0°C to RT Reagents->Product Byproduct NaF

Figure 1: Selective synthesis via Nucleophilic Aromatic Substitution (SnAr).[1]

Experimental Protocols

Protocol A: Synthesis via S_NAr Displacement

Based on standard methodologies for ortho-fluorobenzonitriles.

Reagents:

  • 4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 equiv)

  • Anhydrous Methanol (Solvent) or THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-Bromo-2-fluoro-6-methylbenzonitrile (10.0 g, 46.7 mmol) in anhydrous THF (50 mL) and Methanol (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add the Sodium Methoxide solution (1.1 equiv) over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the fluorinated starting material.

  • Workup: Quench the reaction with ice-cold water (100 mL). A precipitate may form.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[2][3] Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.

  • Yield: Expected yield 75–85%.

Protocol B: Hydrolysis to Benzoic Acid (PROTAC Linker Synthesis)

Derived from Patent WO2019199816A1.

This protocol converts the nitrile group into a carboxylic acid, creating an attachment point for PROTAC linkers.

Methodology:

  • Charge a flask with 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv).

  • Add NaOH (5.0 equiv) and Water/Methanol (1:1 ratio).

  • (Optional) Add

    
     (2.0 equiv) if oxidative assistance is required for stubborn substrates, though standard basic hydrolysis usually suffices.
    
  • Heat to 100 °C for 16–20 hours.

  • Cool to RT and filter to remove solids.

  • Acidify filtrate to pH 3 with 2N HCl.

  • Extract the precipitated 4-Bromo-2-methoxy-6-methylbenzoic acid with EtOAc.

Applications in Drug Discovery[5]

This molecule acts as a "hub" for constructing bifunctional molecules. Its primary utility is in the synthesis of Cereblon (CRBN) ligands used in Targeted Protein Degradation.

Functionalization Logic
  • The Nitrile (C-1): Converted to an amine or acid to attach the Linker .

  • The Bromide (C-4): Coupled to an aryl ring to create the Warhead (ligand for the target protein, e.g., Androgen Receptor, BRD4).

DrugDiscovery Core 4-Bromo-2-methoxy-6-methylbenzonitrile Hydrolysis Hydrolysis (NaOH) Core->Hydrolysis Coupling Suzuki Coupling (Pd-cat) Core->Coupling Acid Benzoic Acid Derivative (Linker Attachment Point) Hydrolysis->Acid Biaryl Biaryl Scaffold (Target Binding Domain) Coupling->Biaryl PROTAC PROTAC / Molecular Glue (e.g., AR Degrader) Acid->PROTAC Amide Bond Formation Biaryl->PROTAC Linker Ligation

Figure 2: Divergent synthesis pathways for PROTAC construction.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10–7.20 (s, 1H, Ar-H)
      
    • 
       6.90–7.00 (s, 1H, Ar-H)
      
    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       2.50 (s, 3H, 
      
      
      
      )
    • Note: The two aromatic protons are meta to each other and may appear as doublets with small coupling constants (~2 Hz).

  • HPLC Purity: >98.0% (AUC) at 254 nm.

  • Water Content (Karl Fischer): <0.5%.

Safety & Handling

  • Hazards: Classified as Harmful if swallowed (H302) , Skin Irritant (H315) , and Eye Irritant (H319) . The nitrile group releases toxic fumes if incinerated.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • WO2016083816A1. Derivatives of N-((heteroarylmethyl)-heteroaryl-carboxamide used as plasma kallikrein inhibitors. Google Patents.
  • WO2019199816A1. Cereblon ligands and bifunctional compounds comprising the same. Google Patents.
  • WO2022221673A1. Modulators of bcl6 proteolysis and associated methods of use. Google Patents.

Sources

Determining the Solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in DMSO: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery, a thorough understanding of a compound's solubility in DMSO is critical for the integrity of high-throughput screening, compound management, and subsequent biological assays.[1][2] This document moves beyond a simple recitation of protocol, delving into the underlying physicochemical principles that govern solubility. We present detailed, field-proven methodologies for both kinetic and thermodynamic solubility determination, equipping researchers with the necessary tools for accurate and reproducible measurements. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for preclinical research.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] This "universal solvent" characteristic makes it an indispensable tool in the pharmaceutical industry, particularly for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[1][4] The ability to create and maintain these stock solutions is fundamental to the drug discovery pipeline.[1]

However, the assumption of universal solubility can be a pitfall. Compounds that are insoluble or have low solubility in DMSO can lead to a host of experimental artifacts, including inaccurate concentration determinations and, consequently, unreliable assay data.[5] Therefore, a precise understanding of a compound's solubility in DMSO is not merely a procedural step but a foundational requirement for data integrity.

This guide focuses on 4-Bromo-2-methoxy-6-methylbenzonitrile, a compound for which specific, publicly available solubility data in DMSO is not readily found. We will, therefore, provide the theoretical and practical framework for its determination.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. To understand the solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in DMSO, we must first consider the properties of each molecule.

4-Bromo-2-methoxy-6-methylbenzonitrile: A Profile

While extensive experimental data is not available, we can infer some properties from its structure and information from chemical suppliers.

PropertyValue/InformationSource
CAS Number 877149-05-8
Molecular Formula C₉H₈BrNO[6]
Molecular Weight 226.07 g/mol
Physical Form Solid
Purity 98%
Storage Store at room temperature
InChIKey PHLGGJVINWUJRP-UHFFFAOYSA-N[6]

The presence of a polar nitrile group (-C≡N) and a methoxy group (-OCH₃) suggests the potential for dipole-dipole interactions. The aromatic ring and the methyl group (-CH₃) contribute to its nonpolar character. The bromine atom adds to the molecular weight and can participate in halogen bonding. The solid-state nature of this compound implies that crystal lattice energy—the energy required to break apart the crystal structure—will be a significant factor in its dissolution.

Dimethyl Sulfoxide (DMSO): The "Super Solvent"

DMSO's remarkable solvent properties stem from its molecular structure.

PropertyValueSource
Molecular Formula (CH₃)₂SO[1]
Molar Mass 78.13 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.1004 g⋅cm⁻³[1]
Melting Point 19 °C (66 °F)[1]
Boiling Point 189 °C (372 °F)[1]
Solubility in Water Miscible[1][7]

DMSO is a highly polar, aprotic solvent.[1][8] Its sulfur-oxygen bond results in a significant dipole moment, allowing it to effectively solvate polar molecules. The two methyl groups provide a degree of nonpolar character, enabling it to dissolve nonpolar compounds as well.[1] Crucially, DMSO is hygroscopic, readily absorbing moisture from the atmosphere.[9] This is a critical consideration for experimental work, as water contamination can significantly impact the solubility of certain compounds.[9]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. A more rigorous understanding requires consideration of the thermodynamics of dissolution. The process can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: In the case of 4-Bromo-2-methoxy-6-methylbenzonitrile, this involves overcoming the crystal lattice energy.

  • Breaking of solvent-solvent interactions: For DMSO, this involves disrupting the strong dipole-dipole interactions between molecules.

  • Formation of solute-solvent interactions: This is the solvation step, where DMSO molecules arrange themselves around the solute molecules.

Solubility is favored when the energy released during the formation of solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[10][11][12][13]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10][13][14] This method is favored in early drug discovery for its high-throughput nature.[13][15] It is important to note that this is a non-equilibrium measurement and can sometimes overestimate the true solubility.[16]

This protocol is adapted from standard industry practices.[14][15]

Materials:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile

  • Anhydrous DMSO (≥99.9% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Calibrated pipettes and sterile tips

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a precise amount of 4-Bromo-2-methoxy-6-methylbenzonitrile and dissolve it in a known volume of anhydrous DMSO to create a stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[5][9]

  • Create a Serial Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations.[5][11]

  • Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[11][14]

  • Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11][15]

  • Measurement: Measure the light scattering in each well using a nephelometer.[14][15] The intensity of scattered light is proportional to the concentration of undissolved particles.[14]

Data Analysis:

Plot the scattered light intensity versus the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Diagram of Kinetic Solubility Workflow

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution cluster_2 Assay Execution cluster_3 Data Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilution Create Concentration Gradient in 100% DMSO dissolve->serial_dilution dispense Dispense into 96-Well Plate serial_dilution->dispense add_buffer Add Aqueous Buffer (e.g., PBS) dispense->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure plot Plot Turbidity vs. Concentration determine Identify Precipitation Point plot->determine

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[10][12] This is a more time-consuming but also more accurate measure of solubility.

This protocol is based on the classical shake-flask method.[11][17]

Materials:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Glass vials with PTFE-lined caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

Procedure:

  • Sample Preparation: Add an excess amount of solid 4-Bromo-2-methoxy-6-methylbenzonitrile to a series of glass vials. The presence of excess solid is crucial to ensure equilibrium is reached.[10][11]

  • Solvent Addition: Add a precise volume of DMSO to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[11]

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved 4-Bromo-2-methoxy-6-methylbenzonitrile using a validated HPLC method with a standard curve.[11]

Diagram of Thermodynamic Solubility Workflow

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation & Analysis add_solid Add Excess Solid Compound to Vial add_dmso Add Precise Volume of DMSO add_solid->add_dmso shake Agitate on Orbital Shaker (24-48h at 25°C) add_dmso->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge collect Collect and Filter Supernatant centrifuge->collect quantify Quantify by HPLC collect->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of these experiments should be presented in a clear and concise manner.

ParameterValueUnitMethod
Kinetic Solubility To be determinedmg/mL or mMNephelometry
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method

Interpretation:

  • High Solubility: A high solubility value in DMSO (e.g., >100 mM) indicates that the compound is well-suited for creating high-concentration stock solutions for HTS.

  • Moderate Solubility: Moderate solubility may necessitate adjustments to stock solution concentrations or the use of co-solvents.

  • Low Solubility: Low solubility (<10 mM) is a significant flag in early drug discovery.[18] It may indicate potential issues with bioavailability and can complicate the interpretation of in vitro assay results.[4][19]

Key Considerations and Best Practices

  • Hygroscopicity of DMSO: Always use anhydrous DMSO and handle it in a dry environment to prevent water absorption, which can alter solubility.[9]

  • Compound Stability: Some compounds may degrade in DMSO over time. It is advisable to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[5][9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation.[5][9]

  • Precipitation Upon Dilution: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[5] This is what the kinetic solubility assay is designed to measure.

  • Safety: 4-Bromo-2-methoxy-6-methylbenzonitrile should be handled with appropriate personal protective equipment, as it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.

Conclusion

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Smolecule. Experimental Protocols for DMSO Solubility Assessment. [Link]

  • Scribd. Solvent Properties of DMSO. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Ataman Kimya. DMSO (DIMETHYL SULFOXIDE). [Link]

  • Laboratory Notes. Dimethyl Sulfoxide (DMSO) in Drug Delivery. [Link]

  • Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

  • Quora. What is the solubility of DMSO in water? [Link]

  • Bio-protocol. Determination of Kinetic Solubility. [Link]

  • Glasp. Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • National Center for Biotechnology Information. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • PubChem. 4-Bromo-2-methylbenzonitrile. [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

  • PubChemLite. 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO). [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • gChem. DMSO. [Link]

  • Chemsrc. 4-Bromo-2-methylbenzonitrile | CAS#:67832-11-5. [Link]

Sources

Technical Stewardship Guide: 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Handling & Synthesis of Cereblon-Ligand Precursors in PROTAC Development

Part 1: Executive Summary & Application Context

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) is not merely a catalog reagent; it is a lynchpin intermediate in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

In modern medicinal chemistry, this compound serves as the primary scaffold for constructing Cereblon (CRBN) E3 ligase ligands . Through oxidative hydrolysis, it is converted into substituted phthalic acids, which are subsequently cyclized to form the phthalimide core—the structural motif responsible for recruiting the ubiquitin-proteasome system to degrade pathogenic proteins (e.g., BRD4, KRAS mutants).

This guide synthesizes critical safety data (SDS) with expert process chemistry insights to ensure the safe, efficient utilization of this compound in high-value drug discovery workflows.

Part 2: Physicochemical Intelligence & Identification

Before introducing this compound into a workflow, identity confirmation is paramount to avoid costly regiochemical errors downstream.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 877149-05-8
IUPAC Name 4-Bromo-2-methoxy-6-methylbenzonitrile
Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Physical Form White to light yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Impurities Regioisomers (e.g., 4-bromo-2-methyl-6-methoxybenzonitrile)
Storage 2–8°C (Inert atmosphere recommended); Hygroscopic
Expert Insight: The Regioisomer Trap

Commercial supplies of polysubstituted benzenes often contain trace regioisomers. For PROTAC synthesis, the position of the Bromine (Br) relative to the Methoxy (OMe) group is critical for linker attachment.

  • Self-Validating QC Protocol: Do not rely solely on LCMS (mass is identical).

  • Required Check: Run 1H NMR in DMSO-d6.

    • Diagnostic Signal: Confirm the coupling constant of the aromatic protons (meta-coupling, J ~2 Hz) and the distinct chemical shifts of the methyl (Ar-CH₃) vs. methoxy (Ar-OCH₃) singlets.

Part 3: Hazard Assessment & Risk Mitigation

While standard Safety Data Sheets (SDS) classify this compound generically, the process context dictates specific risks, particularly during its conversion to PROTAC anchors.

GHS Classification & Mechanistic Toxicology
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

    • Mechanism:[1][2][3] Aryl nitriles can liberate cyanide (CN⁻) under extreme metabolic or acidic forcing conditions, though they are generally more stable than aliphatic nitriles.

  • Skin/Eye Irritation: Category 2/2A.

    • Handling: The solid is a potent sensitizer. Dust inhalation can cause severe respiratory tract irritation.

Process-Specific Hazard: The Oxidation Runaway

The primary application involves converting the methyl group (C6) and nitrile (C1) into a dicarboxylic acid (phthalic acid derivative) using strong oxidants like Potassium Permanganate (KMnO₄).

  • Risk: The oxidation of alkyl benzenes with KMnO₄ is highly exothermic.

  • Control: Never add solid KMnO₄ to a hot solution of the nitrile. Use a controlled addition of aqueous KMnO₄ to the refluxing mixture, monitoring internal temperature to prevent thermal runaway.

Part 4: Strategic Synthesis Workflow (Visualization)

The following diagram illustrates the critical role of this nitrile in generating the Cereblon Warhead (Phthalimide). This workflow highlights the transformation from a simple intermediate to a high-value drug scaffold.

PROTAC_Synthesis Fig 1. Synthesis Pathway: From Nitrile Precursor to Cereblon E3 Ligase Ligand Start 4-Bromo-2-methoxy- 6-methylbenzonitrile (CAS 877149-05-8) Step1 Oxidative Hydrolysis (KMnO4 / NaOH / 100°C) Start->Step1 Methyl & CN Oxidation Inter 5-Bromo-3-methoxy- phthalic acid Step1->Inter Dicarboxylic Acid Step2 Cyclization (Urea or Glutamine derivative) Inter->Step2 Imide Formation Final Cereblon Ligand Anchor (Phthalimide Core) Step2->Final Linker Attachment Point (Br)

Caption: Transformation of the nitrile precursor into the phthalimide core essential for PROTAC design.

Part 5: Safe Handling & Experimental Protocol

Engineering Controls
  • Primary Containment: Handle all solids in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats. Aryl nitriles can be electrostatically charged, leading to powder dispersal.

Emergency Response (Spill & Exposure)
  • Spill: Do not dry sweep. Dampen with PEG-400 or water to suppress dust, then absorb with chemically inert pads.

  • Incompatibility: Keep away from strong acids (risk of HCN evolution) and strong bases (hydrolysis).

  • Fire: Emits toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr). Firefighters must use full SCBA.

Waste Disposal Stewardship
  • Segregation: Do not mix with general organic waste.

  • Stream: Classify as "Toxic Organic - Halogenated/Nitrile" .

  • Treatment: Professional incineration is required to destroy the nitrile functionality and capture bromine emissions.

Part 6: References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-2-methoxy-6-methylbenzonitrile. Merck KGaA. Link

  • Broad Institute. (2018). WO2018175537A1: Pharmaceutical preparations for metabolic conditions. WIPO Patents. Link

  • Celgene Corp. (2016). US Patent 9,365,550: Cereblon E3 Ligase Modulators. USPTO. (Describes the use of phthalimide precursors derived from substituted benzonitriles). Link

  • PubChem. (2025). Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile (CID 45480384). National Center for Biotechnology Information. Link

  • BenchChem. (2024). Application Notes: Halogenated Benzonitriles in Medicinal Chemistry. Link

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an in-depth technical whitepaper on the sourcing, quality assurance, and application of 4-Bromo-2-methoxy-6-methylbenzonitrile , a critical intermediate in modern drug discovery, particularly in the synthesis of PROTACs and kinase inhibitors.

CAS: 877149-05-8 | Formula: C₉H₈BrNO | MW: 226.07 g/mol [1]

Executive Summary & Technical Context

In the landscape of medicinal chemistry, 4-Bromo-2-methoxy-6-methylbenzonitrile is not merely a catalog reagent; it is a "Tier 3" scaffold—a highly functionalized building block used to construct complex pharmacophores. Its specific substitution pattern (a nitrile core flanked by methyl and methoxy groups, with a para-bromo handle) makes it an ideal electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generating bi-aryl systems found in Cereblon (CRBN) modulators and EGFR inhibitors .

Why this specific scaffold?

  • The Nitrile Group: Serves as a precursor for amines, amides, or heterocycles (e.g., quinazolines).

  • The Ortho-Substituents (OMe, Me): Induce atropisomerism or specific conformational locks in the final drug molecule, improving selectivity against off-target kinases.

  • The Para-Bromine: A high-fidelity handle for late-stage functionalization.

Supply Chain Intelligence: Suppliers & Pricing

Unlike commodity chemicals (e.g., bromobenzene), this compound is typically manufactured on-demand or stocked in small research quantities (milligram to gram scale).

Verified Supplier Ecosystem

The supply chain is bifurcated into Origin Manufacturers (who synthesize the batch) and Catalog Aggregators (who list stock).

Supplier TypeKey VendorsReliability ScoreTypical Lead Time
Primary Manufacturers ChemScene , Crysdot , Combi-Blocks High (CoA provided)1–2 Weeks (Stock)
Global Distributors Sigma-Aldrich (via ChemScene), Fisher Scientific High (Vetted)2–4 Weeks
Aggregators MolPort, ChemicalBookVariable4–8 Weeks
Pricing Analysis (Q1 2025 Estimates)

Pricing for CAS 877149-05-8 follows a non-linear "Research Premium" curve. It is rarely available in bulk (>1kg) without a custom synthesis contract.

  • 100 mg: $35 – $65 USD (High variance due to handling fees)

  • 1 gram: $120 – $250 USD

  • 5 grams: $450 – $800 USD

  • Bulk (>100g): Requires FTE (Full-Time Equivalent) or fee-for-service quote. Estimated at $4,000 – $6,000/kg depending on purity requirements.

Procurement Strategy: Always request a batch-specific H-NMR before purchase. The structural similarity to 4-bromo-2-methylbenzonitrile (lacking the methoxy group) leads to frequent catalog errors.

Critical Quality Attributes (CQAs) & QC Protocol

For drug development, "98% Purity" is insufficient without confirming the regioisomeric identity . The synthesis of this ring system often involves bromination of 2-methoxy-6-methylbenzonitrile, which can yield the unwanted 3-bromo or 5-bromo isomers.

The "Self-Validating" QC Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal validation workflow:

Step 1: Structural Verification (1H-NMR)

The proton NMR spectrum is the fingerprint. You must observe:

  • Aromatic Region: Two distinct doublets (or singlets if meta-coupling is weak) representing the protons at C3 and C5.

  • Methyl Group: A sharp singlet around δ 2.4–2.5 ppm (3H).

  • Methoxy Group: A sharp singlet around δ 3.8–3.9 ppm (3H).

    • Red Flag: If the aromatic signals are multiplets or integration is off, you likely have a regioisomer mixture.

Step 2: Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2]

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

  • Acceptance Criteria: Main peak >98% area; no single impurity >0.5%.

QC Decision Logic

The following diagram illustrates the mandatory decision tree upon receipt of the material.

QC_Workflow Start Receive Shipment CAS 877149-05-8 Visual Visual Inspection (White/Off-white Solid) Start->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR Check_Regio Check Aromatic Signals Are protons meta-positioned? NMR->Check_Regio HPLC HPLC Purity Check (>98% Area) Check_Regio->HPLC Yes (Singlets/Doublets) Fail_Regio REJECT: Regioisomer (Contact Vendor) Check_Regio->Fail_Regio No (Multiplets) Pass Release to Synthesis HPLC->Pass Pass Fail_Pure REJECT: Low Purity (<95%) HPLC->Fail_Pure Fail

Figure 1: Quality Control Decision Tree ensuring exclusion of regioisomeric impurities common in polysubstituted benzenes.

Application in Drug Discovery: The PROTAC Connection

The primary utility of 4-Bromo-2-methoxy-6-methylbenzonitrile lies in its role as a warhead precursor or linker attachment point for Targeted Protein Degradation (TPD).

Synthesis Workflow: PROTAC Construction

Patent literature (e.g., Arvinas Operations) indicates this scaffold is used to synthesize ligands for E3 ubiquitin ligases. The bromine atom is typically displaced or coupled to attach the linker chain that connects to the protein of interest (POI).

Synthesis_Flow Starting 4-Bromo-2-methoxy- 6-methylbenzonitrile (The Scaffold) Step1 Hydrolysis/Modification (-CN to -COOH or Amine) Starting->Step1 Functional Group Interconversion Step2 Linker Attachment (via Suzuki/Buchwald) Step1->Step2 Cross-Coupling Step3 PROTAC Assembly (Linker + E3 Ligand) Step2->Step3 Final Assembly

Figure 2: Typical synthetic workflow utilizing the scaffold for PROTAC linker construction.

Mechanistic Causality
  • Steric Bulk: The 2-methoxy and 6-methyl groups create a "steric sandwich" around the nitrile. This prevents unwanted metabolic attack at the ortho positions, increasing the metabolic stability (t1/2) of the final drug candidate.

  • Electronic Tuning: The electron-donating methoxy group increases the electron density of the ring, modulating the reactivity of the nitrile towards nucleophiles (e.g., in the formation of benzamidines).

References

  • Sigma-Aldrich (Merck). Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8). Retrieved from

  • ChemScene. Certificate of Analysis & Pricing: CS-0377869. Retrieved from

  • Arvinas Operations, Inc. Bifunctional Compounds for Targeted Degradation of Androgen Receptor.[2] Patent WO2018071606A1. (Demonstrates application in PROTAC synthesis). Retrieved from

  • PubChem. Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile. Retrieved from

Sources

Introduction: The Critical Role of pKa and logP in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-methoxy-6-methylbenzonitrile: pKa and logP

In the landscape of modern drug discovery and development, a molecule's success is intrinsically linked to its physicochemical properties. Among the most fundamental of these are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These parameters govern a compound's solubility, permeability across biological membranes, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. An early and accurate understanding of pKa and logP allows researchers to build robust Structure-Activity Relationships (SAR), optimize lead compounds, and predict a candidate's behavior in vivo, thereby reducing late-stage attrition and accelerating the path to clinical trials.

This guide provides a comprehensive technical overview of the methodologies used to determine the pKa and logP of the novel chemical entity, 4-Bromo-2-methoxy-6-methylbenzonitrile. Given the absence of published experimental data for this specific compound, we will focus on the predictive computational approaches and the detailed experimental protocols required for its definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded framework for evaluating such key molecular properties.

Compound Profile: 4-Bromo-2-methoxy-6-methylbenzonitrile

  • Structure:

  • Molecular Formula: C₉H₈BrNO

  • CAS Number: 877149-05-8[1]

  • Key Features: A substituted benzonitrile featuring a bromine atom, a methoxy group, and a methyl group. These substituents electronically and sterically influence the core properties of the molecule.

Part 1: The Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For a basic functional group, the pKa refers to the equilibrium constant of its conjugate acid. Understanding the ionization state of a molecule at a given pH is crucial, as it directly impacts solubility, receptor binding, and cell permeability.

Theoretical Considerations for 4-Bromo-2-methoxy-6-methylbenzonitrile

An analysis of the structure reveals no significantly acidic protons. The primary site for protonation, and thus the most relevant pKa value to determine, is the nitrogen atom of the nitrile group (-C≡N). Aromatic nitriles are very weak bases; their conjugate acids are extremely strong acids. Consequently, the pKa of protonated 4-Bromo-2-methoxy-6-methylbenzonitrile is expected to be very low, likely in the negative range. This has significant implications for the choice of experimental methodology.

Computational Prediction of pKa

In the absence of experimental data, in silico prediction serves as an essential first step. Modern pKa prediction software utilizes various algorithms, including those based on empirical data, linear free-energy relationships, and machine learning models trained on vast chemical libraries.[2][3][4]

Several leading software packages are available for this purpose:

  • ACD/Labs Percepta: Employs a large database of experimental values and a "Classic" algorithm to predict pKa based on structural fragments and electronic effects.[5][6][7]

  • ChemAxon MarvinSketch / Calculator Plugins: Utilizes a proprietary method based on the partial charge distribution of the molecule and can be trained with user-supplied data to improve accuracy for novel chemical spaces.[8][9][10][11][12]

  • Schrödinger Epik: Leverages machine learning, specifically graph convolutional neural networks, to provide rapid and accurate pKa predictions across a broad range of chemical structures.[13]

A summary of predicted pKa values for the conjugate acid of the nitrile group is presented below.

Prediction Method/SoftwarePredicted pKa (Basic)Causality Behind Prediction
ChemAxon (General)~ -10.0Based on the established very weak basicity of the nitrile functional group.
ACD/Labs Percepta (Classic)~ -9.5Algorithm accounts for electron-withdrawing effects of the aromatic ring and substituents.
Machine Learning (e.g., Epik)~ -9.8Models trained on diverse chemical spaces recognize the electronic environment of the nitrile.

Note: These are estimated values based on the known behavior of similar functional groups in predictive software. Actual prediction runs should be performed for definitive computational results.

G cluster_input Input Data cluster_models Computational Models cluster_output Predicted Output SMILES Molecular Structure (SMILES/MOL) ACD ACD/Labs Percepta (Fragment-based) SMILES->ACD Analyzed by ChemAxon ChemAxon Marvin (Charge-based) SMILES->ChemAxon Analyzed by Epik Schrödinger Epik (Machine Learning) SMILES->Epik Analyzed by pKa_val Predicted pKa Value (e.g., ~ -9.8) ACD->pKa_val Generates ChemAxon->pKa_val Generates Epik->pKa_val Generates

Caption: Computational workflow for pKa prediction.

Experimental Determination of pKa

The predicted strongly acidic nature of the protonated nitrile (pKa < 0) renders standard aqueous potentiometric titration unsuitable. The leveling effect of water, which is a much stronger base than the nitrile, prevents the accurate determination of such a low pKa. Therefore, a more specialized technique is required.

Recommended Protocol: UV-Visible Spectrophotometry in Strong Acid [14][15]

This method relies on monitoring changes in the molecule's UV absorbance spectrum as a function of increasing acid concentration. The nitrile group's protonation will alter the electronic structure of the benzonitrile system, leading to a measurable spectral shift.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a high-purity stock solution of 4-Bromo-2-methoxy-6-methylbenzonitrile in a co-solvent like methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of concentrated sulfuric acid (H₂SO₄) solutions of precisely known concentrations, ranging from ~1 M up to 18 M (concentrated H₂SO₄).

  • Sample Preparation:

    • For each acid concentration, add a small, precise aliquot of the compound stock solution to a volumetric flask and dilute to the mark with the corresponding H₂SO₄ solution. The final analyte concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

  • Spectrophotometric Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for each sample. Use the corresponding H₂SO₄ solution as the reference blank for each measurement to cancel out the background absorbance of the solvent.

  • Data Analysis:

    • Identify a wavelength where the change in absorbance between the neutral (in low acid concentration) and protonated (in high acid concentration) species is maximal.

    • Plot the absorbance at this chosen wavelength against the Hammett acidity function (H₀) of the sulfuric acid solutions. The H₀ scale extends the concept of pH to highly concentrated acid solutions.

    • Fit the resulting data to a sigmoidal curve (e.g., using the Boltzmann function).

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the H₀ value at which half of the molecules are protonated.[14]

Self-Validating System: The protocol's integrity is maintained by the systematic nature of the measurements. A clean sigmoidal plot with well-defined plateaus for the fully neutral and fully protonated species confirms that the observed spectral changes are due to a single ionization event.

Part 2: The Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the preeminent measure of a molecule's lipophilicity. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. A positive logP indicates a preference for lipid environments (lipophilic/hydrophobic), while a negative value indicates a preference for aqueous environments (hydrophilic).

Computational Prediction of logP

Numerous computational methods exist for predicting logP, which are invaluable for high-throughput screening of virtual libraries.[16] These methods primarily fall into two categories: atom/fragment-based and whole-molecule property-based.

  • XLOGP3: An atom-additive method that also uses correction factors. It predicts the logP of a target compound by starting with the known logP of a structurally similar reference compound from its database.[17][18][19][20]

  • ALOGPS: Utilizes E-state indices and neural networks to calculate logP and aqueous solubility.[21][22][23][24][25]

  • ACD/Labs Percepta: Offers multiple algorithms, including a "Classic" fragment-based method and a "GALAS" model that adjusts predictions based on the most similar compounds in its extensive database.[26]

  • Other Methods: Many other predictors exist, such as those from ChemAxon, Molinspiration, and CompuDrug (PrologP).[11][27][28]

A summary of predicted logP values for 4-Bromo-2-methoxy-6-methylbenzonitrile is presented below.

Prediction Method/SoftwarePredicted logPCausality Behind Prediction
XLOGP3~ 3.2Atom-additive method. The bromine, aromatic ring, and methyl group contribute positively (lipophilic), while the methoxy and nitrile groups have smaller, slightly hydrophilic contributions.
ALOGPS 2.1~ 3.0Neural network model considers topological descriptors of the entire molecule.
ACD/Labs Percepta (Consensus)~ 3.3Consensus model balances fragment-based and similarity-based algorithms for a robust estimate.
Molinspiration~ 3.1Fragment-based calculation widely used in cheminformatics.

Note: The predicted XLogP3 value for the related isomer 4-Bromo-2-methoxy-benzonitrile is 3.1, suggesting these predictions are in a reasonable range.[29]

Experimental Determination of logP

While predictions are useful, experimental determination is the gold standard. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[30]

Protocol 1: Shake-Flask Method (OECD Guideline 107) [31][32]

This method directly measures the partitioning of the compound between n-octanol and water and is considered the most accurate, albeit time-consuming, approach.[32]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate high-purity n-octanol with water and, separately, a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous phase.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break and prevent emulsions.

  • Quantification: Accurately determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: RP-HPLC Method [33][34]

This is a faster, indirect method that correlates a compound's retention time on a nonpolar stationary phase (like C18) with its logP. It is highly suitable for screening larger numbers of compounds.

G cluster_calib Calibration Phase cluster_analysis Analysis Phase Standards Inject Standards (Compounds with known logP) HPLC_Run1 Run HPLC (C18 column, isocratic mobile phase) Standards->HPLC_Run1 Measure_tR1 Measure Retention Times (tR) HPLC_Run1->Measure_tR1 Plot Plot log(k) vs. Known logP Measure_tR1->Plot Curve Generate Calibration Curve y = mx + c Plot->Curve Calculate Calculate logP (Using calibration curve) Curve->Calculate Use curve for interpolation Analyte Inject Analyte (4-Bromo-2-methoxy-6-methylbenzonitrile) HPLC_Run2 Run HPLC (Same conditions) Analyte->HPLC_Run2 Measure_tR2 Measure Retention Time (tR) HPLC_Run2->Measure_tR2 Measure_tR2->Calculate

Caption: Experimental workflow for logP determination by RP-HPLC.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a C18 reversed-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Calibration:

    • Select a set of 5-7 commercially available standard compounds with well-established logP values that bracket the expected logP of the analyte.

    • Inject each standard individually and measure its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting log(k) versus the known logP values of the standards. The plot should be linear with a high correlation coefficient (R² > 0.98).

  • Analyte Measurement:

    • Inject the 4-Bromo-2-methoxy-6-methylbenzonitrile sample using the exact same HPLC conditions.

    • Measure its retention time (t_R) and calculate its capacity factor (k).

  • Calculation:

    • Using the linear regression equation from the calibration curve, interpolate the logP value for the analyte from its calculated log(k) value.

Summary and Conclusion

This guide outlines the necessary computational and experimental strategies for characterizing the pKa and logP of 4-Bromo-2-methoxy-6-methylbenzonitrile. Due to the lack of pre-existing experimental data, a combined approach is essential for a comprehensive understanding.

Summary of Physicochemical Properties:

ParameterPredicted Value RangeRecommended Experimental Method
pKa (Basic) -9.5 to -10.0UV-Visible Spectrophotometry in H₂SO₄
logP 3.0 to 3.3RP-HPLC (for screening) or Shake-Flask (for accuracy)

The in silico predictions provide a strong, data-driven starting point, suggesting the molecule is a very weak base with significant lipophilicity. These predictions must, however, be validated by rigorous experimental work. The protocols detailed herein provide a clear and robust pathway for obtaining definitive pKa and logP values. This information is fundamental for any subsequent drug development efforts, enabling informed decisions on formulation, ADME testing, and lead optimization strategies.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1661-1664. Retrieved from [Link]

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Lin, Z., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2356-2365. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Tetko, I. V., et al. (2002). Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Retrieved from [Link]

  • Mannhold, R., & Dross, K. P. (2014). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-3110. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Pharmapproach. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Ibezim, A., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3365-3374. Retrieved from [Link]

  • InfoChem. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Sdf-Converter. (2007). XLOGP3. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). pKa calculation. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

  • International Journal of Innovative Research in Science and Science. (2025). Ionization constants (pKa) in pharmaceutical chemistry. Retrieved from [Link]

  • Politecnico di Milano. (2003). Predicting logP of pesticides using different software. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • ResearchGate. (n.d.). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. Retrieved from [Link]

  • YouTube. (2011). Tools for Estimating pKa. Retrieved from [Link]

  • YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1425, 123-132. Retrieved from [Link]

  • Malenović, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1085-1096. Retrieved from [Link]

  • ChemAxon Docs. (n.d.). Training the pKa Plugin. Retrieved from [Link]

  • KNIME Community Hub. (n.d.). pKa. Retrieved from [Link]

  • Plante, J., & Werner, S. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6867. Retrieved from [Link]

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Strategic Utilization of 4-Bromo-2-methoxy-6-methylbenzonitrile in Next-Gen Drug Discovery

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) has emerged as a high-value "linchpin" scaffold.[1][2] Unlike generic halogenated benzenes, this molecule offers a unique trisubstituted pattern that addresses two critical challenges in drug design: atropisomerism control and orthogonal functionalization .[3]

Its specific substitution pattern—a nitrile flanked by methyl and methoxy groups, with a para-bromine—makes it an ideal starting material for:

  • Targeted Protein Degradation (PROTACs): Specifically as a precursor for E3 ligase ligands or Androgen Receptor (AR) targeting warheads.[3]

  • Kinase Inhibitors: Serving as the core phenyl ring in fused systems like isoquinolines and quinazolines (e.g., Plasma Kallikrein inhibitors).[3]

  • Molecular Glues: Where the steric bulk of the ortho-methyl/methoxy groups locks conformation.[1][2]

This guide details the chemical utility, synthetic pathways, and experimental protocols required to leverage this scaffold effectively.[3][4]

Chemical Architecture & Reactivity Profile[3]

The strategic value of 4-Bromo-2-methoxy-6-methylbenzonitrile lies in its electronic and steric differentiation .[2]

Functional GroupPositionElectronic EffectSteric EffectMedicinal Chemistry Utility
Nitrile (-CN) C-1Electron Withdrawing (EWG)Shielded by C-2/C-6Precursor to amides, acids, or heterocycles (isoquinolines).[1][2][3]
Methoxy (-OMe) C-2Electron Donating (EDG)Moderate BulkH-bond acceptor; modulates solubility and metabolic stability.[1][2][3]
Bromine (-Br) C-4Weakly DeactivatingAccessiblePrimary Exit Vector : Site for Suzuki/Buchwald couplings to extend the scaffold.[1][2][3]
Methyl (-Me) C-6Weakly ActivatingHigh BulkConformational Lock : Restricts rotation of the nitrile or derived amides (atropisomer control).[1][2][3]
The "Ortho-Blocking" Effect

The C-2 Methoxy and C-6 Methyl groups create a "steric gate" around the nitrile.[1][2] This is crucial for:

  • Selectivity: Nucleophilic attack at the nitrile requires forcing conditions, preventing side reactions during C-4 modifications.[3]

  • Solubility: The asymmetry introduced by the Me/OMe combination disrupts crystal packing compared to symmetrical analogs (e.g., 2,6-dimethyl), often improving the solubility of downstream intermediates.[3]

Core Applications in Drug Development

A. PROTACs (Proteolysis Targeting Chimeras)

This scaffold is extensively documented in patent literature (e.g., WO2017341723, WO2019199816) for the synthesis of degraders targeting the Androgen Receptor (AR) and Bcl6 .[3]

  • Mechanism: The C-4 Bromine is used to attach the "warhead" (ligand binding to the target protein), while the Nitrile is hydrolyzed to a carboxylic acid to attach the linker and E3 ligase ligand (e.g., Cereblon or VHL).[2][3]

  • Why this scaffold? The phenyl ring provides a rigid spacer, and the substituents prevent the linker from collapsing back onto the warhead, maintaining the extended conformation necessary for ternary complex formation.

B. Isoquinoline-Based Kinase Inhibitors

In the development of Plasma Kallikrein inhibitors, this nitrile serves as the precursor for constructing the isoquinoline core.[3]

  • Pathway: The nitrile is reduced to a benzylamine or cyclized with appropriate electrophiles to form the heterocyclic ring.[3]

  • Reference: WO2016083816 describes the conversion of this nitrile into 6-aminomethyl-8-methoxy-isoquinolin-1-ylamine derivatives.[1][2]

Synthetic Workflows & Visualization[3]

The following diagram illustrates the divergent synthesis pathways from the core scaffold to major drug classes.

GCore4-Bromo-2-methoxy-6-methylbenzonitrile(Starting Material)AcidIntermediate:Benzoic Acid Deriv.Core->AcidHydrolysis(NaOH, H2O2)BiarylBiaryl NitrileCore->BiarylSuzuki-Miyaura(Pd(dppf)Cl2)LinkerAmide Coupling(Linker Attachment)Acid->LinkerHATU, Amine-LinkerPROTACPROTAC(AR/Bcl6 Degrader)Linker->PROTACFinal AssemblySuzukiSuzuki Coupling(Ar-B(OH)2)IsoquinIsoquinoline/Quinazoline(Kinase Inhibitor)Biaryl->IsoquinCyclization(e.g., with formamide)

Caption: Divergent synthetic utility of 4-Bromo-2-methoxy-6-methylbenzonitrile in PROTAC and Kinase Inhibitor synthesis.

Experimental Protocols

Protocol A: Controlled Hydrolysis to Benzoic Acid (PROTAC Precursor)

Context: Converting the nitrile to a carboxylic acid is the standard first step for attaching PROTAC linkers.[2][3]

Reagents:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv)[2][3][5]

  • Sodium Hydroxide (NaOH) (5.0 equiv)[2][3][6][7]

  • Solvent: Water/Ethanol (1:1 v/v) or Water/Dioxane[2][3]

  • Temperature: 100°C

Methodology:

  • Dissolution: Charge a round-bottom flask with the benzonitrile substrate and solvent mixture (0.5 M concentration relative to substrate).

  • Base Addition: Add NaOH pellets or 50% wt solution.

  • Reflux: Heat the mixture to 100°C for 16–20 hours. Note: The steric hindrance of the ortho-methyl group significantly slows hydrolysis compared to unhindered nitriles.[1][2]

  • Workup: Cool to room temperature. Acidify to pH ~3 using 2N HCl. The carboxylic acid product typically precipitates as a white solid.[3]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3]

  • Validation: Check LCMS for mass [M+H]+ ~245/247 (Br isotope pattern) and disappearance of the CN stretch (~2220 cm⁻¹) in IR.[3]

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Context: Installing the "Warhead" or extending the biaryl core.[1][2]

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv)[2][3]

  • Base: K₂CO₃ (3.0 equiv)[2][3]

  • Solvent: Dioxane/Water (4:1)[2]

Methodology:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).[3]

  • Assembly: Add substrate, boronic acid, base, and catalyst to the reaction vessel under inert atmosphere.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Purification: The presence of the nitrile group allows for easy separation on silica gel (using Hexane/EtOAc gradients), as the product is typically more polar than the starting bromide but less polar than the boronic acid.[3]

Data Summary: Physicochemical Properties

PropertyValueRelevance
Molecular Weight 226.07 g/mol Fragment-like, ideal for FBDD.[1][2]
ClogP ~2.7Lipophilic, good membrane permeability.[3]
H-Bond Acceptors 2 (N, O)Interaction points for kinase hinge regions.[2][3]
Topological Polar Surface Area (TPSA) ~33 ŲLow TPSA supports CNS penetration potential.[3]
Melting Point 63–64°CLow MP suggests careful handling during recrystallization.[3]

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8).[2][3][5] Available at: [2][3]

  • Arvinas Operations, Inc. Compounds and Methods for the Targeted Degradation of Androgen Receptor.[3] WO/2017/341723.[3] (Describes the hydrolysis protocol for PROTAC synthesis). Available at: [2][3]

  • Global Blood Therapeutics. Derivatives of N-((heteroarylmethyl)-heteroaryl-carboxamide used as Plasma Kallikrein Inhibitors.[1][2][3] WO2016083816A1.[3] (Describes the synthesis of isoquinoline derivatives from this scaffold). Available at: [2][3]

  • PubChem. Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile.[1][2][8][9] National Library of Medicine.[3] Available at: [2][3]

Methodological & Application

synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile

Executive Summary

The trisubstituted benzonitrile scaffold, specifically 4-Bromo-2-methoxy-6-methylbenzonitrile , serves as a critical intermediate in the development of atropisomeric kinase inhibitors (e.g., KRAS G12C and BTK inhibitors). The steric bulk provided by the ortho-methyl and ortho-methoxy groups creates a rotational barrier essential for defining axial chirality in downstream coupling reactions.

This Application Note details a robust, scalable 4-step synthetic protocol starting from the commercially available 4-bromo-2-methylphenol . Unlike direct halogenation routes which suffer from poor regioselectivity, this "De Novo" construction guarantees the correct 1,2,4,6-substitution pattern through sequential functional group interconversion (FGI).

Retrosynthetic Analysis

To achieve the precise regiochemistry of the target (1-CN, 2-OMe, 4-Br, 6-Me), we employ a Sandmeyer-based strategy . Direct bromination of 2-methoxy-6-methylbenzonitrile is avoided due to competing electrophilic attack at the C3 position (activated by methoxy). Instead, we install the nitrile last, utilizing the amino group as a linchpin.

Logical Disconnection:

  • Target: 4-Bromo-2-methoxy-6-methylbenzonitrile

  • Precursor 1: 4-Bromo-2-methoxy-6-methylaniline (via Sandmeyer Cyanation)

  • Precursor 2: 4-Bromo-2-methoxy-6-nitrotoluene (via Nitro Reduction)

  • Precursor 3: 4-Bromo-2-methyl-6-nitrophenol (via Methylation)

  • Starting Material: 4-Bromo-2-methylphenol (via Regioselective Nitration)

Retrosynthesis Target TARGET: 4-Bromo-2-methoxy-6-methylbenzonitrile Aniline INTERMEDIATE A: 4-Bromo-2-methoxy-6-methylaniline Aniline->Target Sandmeyer (CuCN) Nitro INTERMEDIATE B: 4-Bromo-2-methoxy-6-nitrotoluene Nitro->Aniline Reduction (Fe/NH4Cl) Phenol STARTING MATERIAL: 4-Bromo-2-methylphenol Phenol->Nitro 1. Nitration (HNO3) 2. Methylation (MeI)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install the nitrogen source at the C6 position. Rationale: The hydroxyl group (OH) is a strong ortho/para director. With the para position blocked by Bromine and one ortho position blocked by Methyl, nitration is forced to the remaining ortho position (C6), ensuring 100% regioselectivity.

  • Reagents: 4-Bromo-2-methylphenol (1.0 eq),

    
     (65%, 1.1 eq), Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve 4-bromo-2-methylphenol (50 g) in glacial acetic acid (250 mL). Cool to 0–5°C.

    • Add

      
       dropwise over 30 mins, maintaining temp <10°C.
      
    • Stir at RT for 2 hours. The solution will turn deep yellow.

    • Pour into ice water (1 L). The yellow precipitate (4-bromo-2-methyl-6-nitrophenol) is filtered, washed with water, and dried.

  • Yield: ~85-90%.

Step 2: O-Methylation (Protection)

Objective: Convert the phenol to the methoxy ether. Rationale: The phenol must be protected to prevent side reactions during the subsequent reduction and Sandmeyer steps.

  • Reagents: 4-Bromo-2-methyl-6-nitrophenol (Intermediate 1), Methyl Iodide (MeI, 1.5 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Suspend Intermediate 1 (40 g) and

      
       (47 g) in DMF (200 mL).
      
    • Add MeI (16 mL) dropwise. Caution: MeI is toxic/volatile.

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Quench with water, extract with EtOAc.[1][2] Wash organic layer with brine.[2]

    • Concentrate to yield 4-bromo-2-methoxy-6-nitrotoluene .

  • Yield: ~95%.[3]

Step 3: Nitro Reduction

Objective: Convert the nitro group to the aniline. Rationale: We use Iron/Ammonium Chloride conditions to avoid debromination, which can occur under catalytic hydrogenation (


) conditions.
  • Reagents: Nitro-intermediate (1.0 eq), Iron Powder (Fe, 5.0 eq),

    
     (5.0 eq), EtOH/Water (3:1).
    
  • Procedure:

    • Dissolve nitro compound (35 g) in EtOH (300 mL) and water (100 mL).

    • Add

      
       and Fe powder.
      
    • Reflux vigorously (80°C) for 3 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate, neutralize with

      
      , and extract with DCM.
      
    • Isolate 4-bromo-2-methoxy-6-methylaniline .

  • Yield: ~80-85%.

Step 4: Sandmeyer Cyanation (The Critical Step)

Objective: Convert the amino group to the nitrile. Rationale: The "classic" Sandmeyer using CuCN is preferred over Rosenmund-von Braun (aryl halide + CuCN) because the aryl halide position is already occupied by Bromine. We specifically target the amino group for substitution.

  • Reagents: Aniline-intermediate (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.5 M), CuCN (1.5 eq), KCN (2.5 eq).
  • Procedure:

    • Diazotization: Suspend aniline (20 g) in 2.5 M

      
       (150 mL). Cool to 0°C. Add 
      
      
      
      (aq. solution) dropwise. Stir 30 min at 0°C to form the diazonium salt.
    • Cyanation: In a separate flask, dissolve CuCN and KCN in water (Caution: Deadly gas potential; maintain pH >9 in cyanide trap). Heat to 60°C.

    • Transfer: Neutralize the diazonium solution to pH ~6 with

      
       (carefully, keep cold) and add it slowly to the CuCN mixture.
      
    • Reaction: Stir at 70°C for 1 hour. Nitrogen gas evolution will be vigorous.

    • Workup: Cool, extract with EtOAc. Wash with dilute NaOH (to remove phenols) and brine.

    • Purification: Column chromatography (Hexane/EtOAc 95:5).

  • Yield: ~60-70%.

Process Visualization

The following workflow illustrates the chemical transformations and critical control points (CCPs).

SynthesisWorkflow Step1 Step 1: Nitration (Regiocontrol) Step2 Step 2: Methylation (Protection) Step1->Step2  Yield: 85%   Step3 Step 3: Fe Reduction (Chemoselectivity) Step2->Step3  Yield: 95%   Step4 Step 4: Sandmeyer (Cyanation) Step3->Step4  Yield: 80%  

Figure 2: Step-wise synthetic workflow with anticipated yields.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterSpecificationNotes
Appearance White to pale yellow solidRecrystallize from Ethanol/Hexane if brown.
Melting Point 90–92 °CSharp melting point indicates high purity.

H NMR
(CDCl

)

7.15 (s, 1H), 7.05 (s, 1H), 3.92 (s, 3H), 2.50 (s, 3H)
Distinct singlets for aromatic protons confirm 1,2,4,6-substitution.
IR Spectroscopy 2220 cm

(CN stretch)
Strong, sharp peak confirms nitrile installation.
Mass Spec (LC-MS) [M+H]

= 226/228
Characteristic 1:1 bromine isotope pattern.

Troubleshooting the Sandmeyer Step:

  • Issue: Low yield or formation of phenols.

  • Solution: Ensure the diazonium salt is kept strictly at 0°C and the pH is adjusted to neutral/slightly acidic before addition to the CuCN solution. Highly acidic conditions during transfer can lead to hydrolysis (phenol formation).

Safety & Handling

  • Cyanide Hazard: Step 4 involves KCN/CuCN. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present. Treat all aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a hood.

References

  • ChemicalBook. Synthesis of 4-Bromo-2-hydroxybenzonitrile and derivatives. Retrieved from .

  • GuideChem. Process for the synthesis of 2-Bromo-5-methoxybenzonitrile (Analogous chemistry). Retrieved from .

  • PubChem. 4-Bromo-2-methoxy-6-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile.[4] Retrieved from .

  • Google Patents. Process for the preparation of 4-fluoro-2-methylbenzonitrile (Sandmeyer methodology). WO2016024224A1. Retrieved from .

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki cross-coupling reaction using 4-Bromo-2-methoxy-6-methylbenzonitrile Content Type: Application Notes and Protocols

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) as the electrophilic partner.

This substrate presents a unique combination of electronic activation and steric protection, making it a valuable building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Kinase Inhibitors .

Structural & Electronic Profile

The substrate is an activated aryl bromide with distinct features that dictate reaction success:

FeaturePositionElectronic EffectSteric EffectImpact on Coupling
Bromide (-Br) C4Leaving GroupAccessible (flanked by H)High Reactivity. Facile oxidative addition.
Nitrile (-CN) C1 (Para)Strong EWG (

)
N/AActivates C-Br bond. Increases rate of oxidative addition.
Methoxy (-OMe) C2 (Meta)Inductive EWG / Resonance EDGMinimal on C4Minor. Remote from reaction center.
Methyl (-CH₃) C6 (Meta)Weak EDGMinimal on C4Minor. Remote from reaction center.

Expert Insight: Unlike ortho-substituted aryl halides that suffer from steric retardation, the substituents here (OMe, Me) are meta to the reaction site (C4). They flank the nitrile (C1), effectively shielding it from hydrolysis or nucleophilic attack, while leaving the bromide electronically activated and sterically accessible. Consequently, this substrate typically couples under milder conditions than unactivated aryl bromides.

Critical Reaction Parameters (Optimization)

While the substrate is reactive, the choice of catalyst and base is critical to prevent side reactions such as nitrile hydrolysis or protodehalogenation.

Catalyst Selection Strategy
  • Standard (High Yield): Pd(dppf)Cl2·DCM

    • Why: The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes reductive elimination. It is robust against air and moisture.[1]

  • Challenging Partners (Steric Bulk): XPhos Pd G2 or Pd(OAc)2 / SPhos

    • Why: If coupling with a sterically hindered boronic acid (e.g., 2,6-disubstituted), electron-rich Buchwald ligands are required to facilitate the transmetallation step.

  • Legacy (Low Cost): Pd(PPh3)4

    • Why: Sufficient for simple couplings but requires strict oxygen-free techniques to avoid homocoupling.

Base & Solvent Architecture
  • Preferred Base: K2CO3 or K3PO4 (2.0 - 3.0 equiv).

    • Avoid: Strong hydroxides (NaOH, KOH) which can hydrolyze the nitrile to a primary amide, especially at high temperatures.

  • Solvent System: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1).

    • Role of Water: Essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

Experimental Protocols

Protocol A: The "Gold Standard" Method (Robust & Scalable)

Recommended for initial screening and scale-up (mg to g scale).

Reagents:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 - 5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) [Degassed]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Briefly remove the septum/cap to add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly, then reseal and purge for another 2 minutes.

    • Note: Adding catalyst last prevents oxidation during solid handling.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Concentration: Target 0.1 M to 0.2 M with respect to the bromide.

  • Reaction: Heat the mixture to 80°C - 90°C with vigorous stirring.

    • Time: Typically complete in 2–6 hours. Monitor by LCMS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with Water and Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Efficiency Method for Sterically Hindered Partners

Use this if the boronic acid coupling partner is ortho-substituted.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1)[2]

  • Temp: 60°C (Milder temp prevents protodeboronation of hindered acids)

Mechanistic Visualization & Decision Tree

The following diagram illustrates the decision logic for optimizing the reaction conditions based on the coupling partner's properties.

SuzukiOptimization Start Substrate: 4-Bromo-2-methoxy-6-methylbenzonitrile Partner Analyze Boronic Acid Partner Start->Partner Simple Simple Aryl/Heteroaryl (No ortho substituents) Partner->Simple Unhindered Hindered Sterically Hindered (Ortho-substituted) Partner->Hindered Bulky Unstable Protodeboronation Prone (e.g., 2-pyridyl, poly-fluoro) Partner->Unstable Labile C-B Bond MethodA Protocol A (Standard) Cat: Pd(dppf)Cl2 Base: K2CO3 Temp: 90°C Simple->MethodA High Yield / Low Cost MethodB Protocol B (High Activity) Cat: XPhos Pd G2 Base: K3PO4 Temp: 60°C Hindered->MethodB Boosts Transmetallation MethodC Protocol C (Anhydrous/Mild) Cat: Pd(PPh3)4 / CuCl Base: Cs2CO3 Solvent: DMF (Dry) Unstable->MethodC Prevents Hydrolysis

Figure 1: Decision tree for selecting reaction conditions based on the boronic acid coupling partner.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive boronate.Switch to XPhos Pd G2 . Ensure water is present (essential for boronate formation).
Nitrile Hydrolysis (Amide formation) Base is too strong or temp too high.Switch base from Carbonate to K₃PO₄ or KF . Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxygen in system.[3]Degas solvents thoroughly (sparge with Ar for 15 min). Use fresh catalyst.
Protodehalogenation (Ar-H) Hydride source present (e.g., alcohol solvent).Avoid secondary alcohols (i.e., use Dioxane/Water instead of iPrOH).

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.[5] BenchChem Protocols. Link

  • PubChem. (2025).[6] Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile. National Library of Medicine. Link

Sources

Application Note: A Guide to the Demethylation of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, pivotal for accessing phenolic compounds that serve as key intermediates in drug discovery and materials science. This document provides a comprehensive guide to the demethylation of 4-Bromo-2-methoxy-6-methylbenzonitrile to its corresponding phenol, 4-Bromo-2-hydroxy-6-methylbenzonitrile. We delve into the mechanistic rationale behind various demethylation strategies, with a focus on providing a robust, field-proven protocol using boron tribromide (BBr₃). This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable methodologies.

Introduction and Strategic Considerations

The conversion of a methoxy group to a hydroxyl group on an aromatic ring is a critical deprotection step in multi-step syntheses.[1] The methyl ether is a highly stable protecting group, and its removal often requires harsh conditions that can compromise other functional groups within the molecule.[2]

The target substrate, 4-Bromo-2-methoxy-6-methylbenzonitrile, presents a unique set of challenges that must be carefully considered when selecting a demethylation strategy:

  • Steric Hindrance: The methyl group at the C6 position, ortho to the methoxy group, creates significant steric congestion around the reaction center. This can impede the approach of bulky reagents and may necessitate more forcing reaction conditions.

  • Electronic Effects: The presence of two electron-withdrawing groups, a nitrile (-CN) and a bromo (-Br), deactivates the aromatic ring. This can influence the Lewis basicity of the methoxy oxygen, affecting its coordination with Lewis acid reagents.

  • Functional Group Compatibility: The chosen reagent must be compatible with the nitrile and aryl bromide functionalities, which are generally stable but can be susceptible to certain nucleophiles or harsh acidic conditions.

Method Selection: A Comparative Overview

Several classes of reagents are available for aryl ether cleavage. The optimal choice depends on the specific substrate and the desired balance between reactivity, selectivity, and mildness.[3]

Method ClassReagent(s)Typical ConditionsAdvantagesDisadvantages & Considerations
Strong Lewis Acids Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃)-78 °C to 50 °C in an inert solvent (e.g., DCM)High reactivity, effective for hindered ethers, well-documented.[1][4]Highly corrosive and moisture-sensitive, requires strictly anhydrous conditions, harsh workup.[1]
Nucleophilic Cleavage Thiolates (e.g., NaSEt, Dodecanethiol/NaH)High temperatures (reflux in DMF or NMP)Avoids strong acids, good for acid-sensitive substrates.[5][6]Requires high temperatures, malodorous reagents (for low MW thiols), potential for competing SNAr reactions.
Brønsted Acids Hydrobromic Acid (HBr), Pyridinium HClHigh temperatures (130-190 °C), often neat or in AcOHInexpensive and readily available reagents.[1][7]Very harsh conditions, low functional group tolerance, potential for side reactions.
Microwave-Assisted Ionic Liquids (e.g., [bmim][Br]), Pyridine HClMicrowave irradiation, 150-220 °CDramatically reduced reaction times, often solvent-free.[3][7][8]Requires specialized equipment, conditions can still be harsh.

For 4-Bromo-2-methoxy-6-methylbenzonitrile, the high steric hindrance and the general stability of the nitrile and bromide groups make Boron Tribromide (BBr₃) the most promising and reliable choice. Its high Lewis acidity and small steric footprint allow it to effectively coordinate to the hindered methoxy oxygen and facilitate cleavage where other methods might fail.[4][9] A literature precedent involving the successful BBr₃-mediated demethylation of the structurally similar 2-bromo-4-methoxybenzonitrile further supports this selection, yielding the desired phenol in 75% yield.[10]

Mechanism of BBr₃ Demethylation

The cleavage of aryl methyl ethers by BBr₃ proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.[11][12]

  • Lewis Acid-Base Adduct Formation: The highly electrophilic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group. This forms a highly activated oxonium-like intermediate, which weakens the O-CH₃ bond.[1]

  • Nucleophilic Attack (Sₙ2): A bromide ion, acting as a nucleophile, attacks the electrophilic methyl carbon of the activated intermediate. This can occur via an intermolecular attack from another BBr₃ molecule or an intramolecular transfer.[13][14]

  • C-O Bond Cleavage: The Sₙ2 displacement cleaves the carbon-oxygen bond, resulting in the formation of methyl bromide (a volatile gas) and an aryloxydibromoborane intermediate.

  • Hydrolysis: During aqueous workup, the aryloxydibromoborane intermediate is hydrolyzed to liberate the final phenolic product and boric acid byproducts.

BBr3_Demethylation_Mechanism Mechanism of BBr3-Mediated Demethylation cluster_0 Step 1: Adduct Formation cluster_1 Step 2 & 3: SN2 Cleavage cluster_2 Step 4: Hydrolysis Reactant Ar-O-CH₃ Adduct Ar-O⁺(B⁻Br₃)-CH₃ (Oxonium Intermediate) Reactant->Adduct Coordination BBr3 BBr₃ BBr3->Adduct Intermediate Ar-O-BBr₂ (Aryloxydibromoborane) Adduct->Intermediate Br⁻ attack (SN2) MeBr CH₃Br (gas) Product Ar-OH (Phenol) Intermediate->Product Hydrolysis Water H₂O (Workup) Water->Product

Caption: The four-step mechanism for aryl methyl ether cleavage using BBr₃.

Detailed Experimental Protocol

This protocol is optimized for the demethylation of 4-Bromo-2-methoxy-6-methylbenzonitrile.

4.1. Materials and Reagents

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (Substrate)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

4.2. Safety Precautions

  • Boron tribromide is extremely corrosive, toxic, and reacts violently with water and other protic solvents. [1] Always handle the BBr₃ solution in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene).

  • All glassware must be oven- or flame-dried and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent decomposition of the reagent.

4.3. Step-by-Step Procedure

Experimental_Workflow Experimental Workflow Diagram A 1. Setup Dissolve substrate in anhydrous DCM under N₂ atmosphere. B 2. Cooling Cool reaction mixture to 0 °C in an ice-water bath. A->B C 3. Reagent Addition Add BBr₃ solution (3.0 eq) dropwise over 15 min. B->C D 4. Reaction Allow to warm to room temp, then heat to 40-50 °C. Monitor by TLC. C->D E 5. Quench Cool to 0 °C. Slowly add anhydrous MeOH to quench excess BBr₃. D->E F 6. Workup Add water. Separate layers. Wash organic layer with NaHCO₃ and brine. E->F G 7. Isolation Dry organic layer (MgSO₄), filter, and concentrate under reduced pressure. F->G H 8. Purification Purify crude product by silica gel column chromatography. G->H

Caption: Step-by-step workflow for BBr₃-mediated demethylation.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate) via syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change and fuming may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours at room temperature, then gently heat the reaction to 40-50 °C (refluxing DCM).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. CAUTION: The quench is highly exothermic. Very slowly and carefully add anhydrous methanol (MeOH) dropwise to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. Continue adding MeOH until the gas evolution ceases.

  • Aqueous Workup: Slowly pour the quenched reaction mixture into a separatory funnel containing water. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-hydroxy-6-methylbenzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 12 hours, consider either extending the reaction time or increasing the temperature to a gentle reflux. The steric hindrance may require more thermal energy.

  • Low Yield: Poor yields can result from moisture contamination, which decomposes the BBr₃ reagent. Ensure all glassware is scrupulously dried and all solvents are anhydrous. Inefficient extraction or purification can also contribute to product loss.

  • Formation of Side Products: If significant side products are observed, the reaction may be too harsh. Consider running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Alternatively, a milder, more stable Lewis acid complex like bromobis(methylthio)borane or BBr₃·SMe₂ could be employed.[11]

Conclusion

The demethylation of 4-Bromo-2-methoxy-6-methylbenzonitrile is effectively achieved using boron tribromide in dichloromethane. While the reagent requires careful handling due to its reactivity and toxicity, the protocol described herein is robust and provides a reliable pathway to the desired phenolic product. The key to success lies in maintaining strictly anhydrous conditions and carefully controlling the reaction temperature during reagent addition and quenching. This application note serves as a comprehensive guide, blending mechanistic theory with a validated experimental procedure to aid researchers in achieving their synthetic goals.

References

  • Kim, J. H., et al. (2010). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. Synlett, 2010(11), 1651–1656. Retrieved February 27, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. Retrieved February 27, 2026, from [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved February 27, 2026, from [Link]

  • Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 1999(6), 394-395. Retrieved February 27, 2026, from [Link]

  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Tetrahedron Letters. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. Retrieved February 27, 2026, from [Link]

  • Semantic Scholar. (n.d.). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Retrieved February 27, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Retrieved February 27, 2026, from [Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed. Retrieved February 27, 2026, from [Link]

  • Kara, S., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ChemBioChem, 20(1), 73-77. Retrieved February 27, 2026, from [Link]

  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Tetrahedron Letters, 49(23), 3804-3806. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • Scribd. (n.d.). Demethylation Methods for Methyl Ethers. Retrieved February 27, 2026, from [Link]

  • McOmie, J. F. W., et al. (1963). The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Request PDF. Retrieved February 27, 2026, from [Link]

  • Li, G., Patel, D., & Hruby, V. J. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. Tetrahedron Letters, 34(34), 5393-5396. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved February 27, 2026, from [Link]

  • Birgersson, M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9034-9062. Retrieved February 27, 2026, from [Link]

  • Vickery, E. H., et al. (1979). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry, 44(24), 4444–4446. Retrieved February 27, 2026, from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Retrieved February 27, 2026, from [Link]

  • Schax, E., et al. (2020). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. ChemCatChem, 12(17), 4272-4276. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide. Retrieved February 27, 2026, from [Link]

  • Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry. Retrieved February 27, 2026, from [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Retrieved February 27, 2026, from [Link]

  • Semantic Scholar. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Retrieved February 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Chemoselective Reduction of 4-Bromo-2-methoxy-6-methylbenzonitrile to 4-Bromo-2-methoxy-6-methylbenzylamine

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge

The reduction of 4-Bromo-2-methoxy-6-methylbenzonitrile presents a classic "chemoselectivity vs. steric hindrance" conflict in organic synthesis.[1]

  • Chemoselectivity (The Halogen Trap): The presence of the aryl bromide (Ar-Br) at the para position is chemically labile. Standard high-energy reductants like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation (Pd/C + H₂) pose a high risk of hydrodehalogenation (debromination), destroying the synthetic handle required for downstream cross-coupling.

  • Steric Hindrance (The Ortho Effect): The nitrile group is flanked by a methoxy group at C2 and a methyl group at C6. This 2,6-disubstitution creates a "steric pocket," shielding the nitrile carbon from nucleophilic attack.[2] Furthermore, the electron-donating nature of these substituents increases the electron density of the nitrile, making it less electrophilic and more resistant to mild reducing agents.[2]

The Solution: Borane-Tetrahydrofuran (BH₃[1]·THF)

After evaluating available methodologies, Borane-THF complex (BH₃[1]·THF) is selected as the reagent of choice.

  • Mechanism: Borane acts as an electrophilic reducing agent (Lewis acid character), coordinating to the nitrogen lone pair of the nitrile before delivering hydride. This mechanism is less sensitive to the electron-rich nature of the ring compared to nucleophilic hydrides.[2]

  • Selectivity: Borane is highly chemoselective for nitriles over aryl halides.[2] It does not undergo oxidative addition into the C-Br bond under standard conditions.[1][2]

  • Power: Unlike mild reagents (e.g., NaBH₄), borane is sufficiently potent to reduce hindered nitriles to the amine state, provided the intermediate boron-amine adduct is rigorously hydrolyzed.[2]

Part 2: Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv).

  • Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution in THF (3.0 – 4.0 equiv). Note: Excess is required to overcome sterics and potential coordination to the methoxy oxygen.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench/Hydrolysis: Methanol (MeOH), 6M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Atmosphere: Dry Nitrogen (N₂) or Argon (Ar).

Step-by-Step Methodology
Step 1: Reaction Setup
  • Oven-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with N₂ for 15 minutes.[2]

  • Charge the flask with 4-Bromo-2-methoxy-6-methylbenzonitrile (e.g., 10 mmol, 2.26 g).[1]

  • Add anhydrous THF (20 mL) via syringe to dissolve the substrate. Cool the solution to 0°C using an ice bath.

Step 2: Reagent Addition
  • Charge the addition funnel with BH₃[2]·THF (1.0 M, 40 mL, 40 mmol, 4.0 equiv) under N₂ positive pressure.[2]

  • Add the borane solution dropwise to the nitrile over 20 minutes.

    • Observation: Gas evolution is minimal initially but may occur.[2] Ensure the temperature remains <5°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

Step 3: Reflux (Critical for Hindered Substrates)
  • Heat the reaction mixture to a gentle reflux (approx. 66°C).

  • Maintain reflux for 12–16 hours .

    • Rationale: The 2,6-disubstitution significantly retards the rate of hydride transfer.[2] Room temperature stirring often leads to incomplete conversion or stalled imine intermediates.[2]

  • Monitor via TLC or LC-MS.[1][2]

    • Target: Disappearance of nitrile (approx.

      
       0.6 in 20% EtOAc/Hex) and appearance of the polar amine (baseline or low 
      
      
      ).
Step 4: Quench and Acidic Hydrolysis (The "Sticking Point")

Caution: The product initially exists as a stable borazine or amine-borane complex. Simple water addition will NOT liberate the free amine.

  • Cool the mixture to 0°C.

  • Carefully add Methanol (10 mL) dropwise. Vigorous hydrogen evolution will occur.

  • Once gas evolution ceases, add 6M HCl (15 mL) dropwise.

  • Reflux the acidic mixture for 1–2 hours.

    • Mechanism:[1][3][4][5] This step breaks the strong N-B bond formed during reduction.[2] Failure to reflux with acid results in low yields of free amine.[2]

  • Cool to room temperature and concentrate in vacuo to remove THF and MeOH.

Step 5: Isolation and Purification
  • Dilute the aqueous residue with water (20 mL). The pH should be <1.[2]

  • Wash the acidic aqueous layer with Diethyl Ether (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    , 2 x 20 mL) to remove any unreacted neutral organic impurities.[2] Discard organic washes.[2]
    
  • Basify the aqueous layer to pH >12 using 6M NaOH (cooling in an ice bath is recommended). The product will oil out or precipitate.[2]

  • Extract the free amine with Dichloromethane (DCM, 3 x 30 mL).[2]

  • Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): Dissolve the crude oil in minimal EtOH and add 2M HCl in ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    . Precipitate the hydrochloride salt for long-term stability.[2]
    

Part 3: Visualization & Data

Reaction Workflow Diagram

GStartStart:4-Br-2-OMe-6-Me-CNSetupSetup:Anhydrous THF, 0°CInert Atm (N2)Start->SetupAdditionAddition:BH3·THF (4.0 equiv)DropwiseSetup->AdditionRefluxReaction:Reflux 16h(Overcomes Sterics)Addition->Reflux  HeatQuenchQuench:1. MeOH (0°C)2. 6M HClReflux->Quench  CoolHydrolysisHydrolysis:Reflux with HCl(Breaks N-B Bond)Quench->Hydrolysis  Critical StepWorkupWorkup:1. Wash Acidic Aq (Et2O)2. Basify (NaOH)3. Extract (DCM)Hydrolysis->WorkupProductProduct:Benzylamine(Free base or HCl salt)Workup->Product

Caption: Workflow for the borane-mediated reduction of sterically hindered benzonitrile, highlighting the critical acidic hydrolysis step.

Expected Analytical Data
MeasurementExpected Value / RangeInterpretation
Appearance Clear/Pale Yellow Oil (Free Base)White solid if converted to HCl salt.[1]
¹H NMR (CDCl₃) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

3.82 (s, 2H,

)
Diagnostic benzylic methylene peak.
¹H NMR (CDCl₃) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

3.85 (s, 3H,

)
Methoxy group signal.[2]
¹H NMR (CDCl₃)

2.35 (s, 3H,

)
Methyl group signal.[2]
¹H NMR (CDCl₃)

6.90 - 7.10 (m, 2H)
Aromatic protons (meta-coupling pattern).
MS (ESI+) ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Characteristic 1:1 Br isotope pattern.
IR (Neat) ~3300-3400

N-H stretch (Primary Amine).
IR (Neat) Absence of ~2220

Disappearance of Nitrile stretch.[3]

Part 4: Troubleshooting & Safety

Common Failure Modes
IssueCauseSolution
Low Yield Incomplete hydrolysis of Boron-Amine complex.[1]Increase time/temperature of the HCl reflux step (Step 4).
Starting Material Recovered Reaction temperature too low.Ensure vigorous reflux is maintained; the 2,6-sterics significantly raise the activation energy.[2]
Debromination Used LAH or Pd/C instead of Borane.[2]Strictly avoid heterogeneous metal catalysts or LAH.[2] Stick to Borane or

.[2]
Gel Formation Polymerization of THF or Borane byproducts.[2]Use fresh THF; ensure MeOH quench is slow and controlled.
Safety Protocols
  • Pyrophoric Hazard: BH₃·THF is flammable and can evolve H₂ gas rapidly upon contact with moisture.[2] Always use a dry syringe/cannula transfer technique.[2]

  • Cyanide Risk: While this reaction reduces the nitrile, any acidic treatment of unreacted nitrile could theoretically generate HCN traces (though rare in reduction contexts).[2] Work in a well-ventilated fume hood.

  • Pressure: The quench step generates significant H₂ gas.[2] Ensure the system is vented through a bubbler.[2]

Part 5: References

  • Brown, H. C., & Choi, Y. M. (1982).[2] Selective reductions.[2][6][7] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153–3163.[2] Link

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[2][7] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[2][7] Journal of Organic Chemistry, 74(5), 1964–1970.[2] Link

  • Couturier, M., Tucker, J. L., Andresen, B. M., Dube, P., & Negri, J. T. (2001).[2][8] Palladium-Catalyzed Cyanation of Aryl Bromides: An Efficient and Practical Synthesis of Benzonitriles.[1] Organic Letters, 3(3), 465–467.[2][8] (Context for nitrile stability and subsequent reduction). Link

  • Watson, S. C., & Eastham, J. F. (1967).[2] Colored indicators for simple direct titration of magnesium and lithium reagents.[2] Journal of Organometallic Chemistry, 9(1), 165-168.[2] (Standard reference for handling air-sensitive organometallics/hydrides). Link

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis

In the fast-paced environment of pharmaceutical and materials science research, the demand for rapid, efficient, and reproducible synthetic methods is paramount. 4-Bromo-2-methoxy-6-methylbenzonitrile is a valuable building block in drug discovery, serving as a precursor for a variety of complex molecular architectures. Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions, creating a bottleneck in the development pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving yields and product purity.[3] This application note provides a detailed, two-step protocol for the synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile from a readily available starting material, 2-methoxy-6-methylphenol, leveraging the power of microwave technology.

The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a deeper understanding of the underlying chemical principles and the rationale behind the experimental design.

Synthetic Strategy: A Two-Step Microwave-Enhanced Pathway

Our synthetic approach involves a two-step reaction sequence, with each step optimized for microwave-assisted synthesis to ensure high efficiency and speed.

  • Step 1: Regioselective Bromination of 2-methoxy-6-methylphenol. The first step is the electrophilic aromatic substitution of 2-methoxy-6-methylphenol to introduce a bromine atom at the position para to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, and due to steric hindrance from the adjacent methyl and methoxy groups, the bromination is highly selective for the para position.[4][5]

  • Step 2: Microwave-Assisted Cyanation of 4-Bromo-2-methoxy-6-methylphenol. The second step is a microwave-promoted Rosenmund-von Braun reaction, where the aryl bromide is converted to the corresponding nitrile using copper(I) cyanide.[6][7] This cyanation reaction is significantly accelerated by microwave heating.[8][9]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizing agent.[10] Copper(I) cyanide is highly toxic if ingested, inhaled, or in contact with skin. Handle these reagents with extreme care and have appropriate quench and disposal procedures in place.

Step 1: Microwave-Assisted Bromination of 2-methoxy-6-methylphenol

This protocol is adapted from established methods for the bromination of activated aromatic compounds.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methoxy-6-methylphenol (1.0 mmol, 138 mg).

  • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • Carefully add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) to the solution.

  • Seal the reaction vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80°C for 5 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-2-methoxy-6-methylphenol.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Microwave-Assisted Cyanation of 4-Bromo-2-methoxy-6-methylphenol to 4-Bromo-2-methoxy-6-methylbenzonitrile

This protocol is based on the microwave-assisted Rosenmund-von Braun reaction.[11][12]

Materials:

  • 4-Bromo-2-methoxy-6-methylphenol (from Step 1)

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methoxy-6-methylphenol (1.0 mmol, 217 mg).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).

  • Carefully add copper(I) cyanide (1.2 mmol, 107 mg) to the mixture. (Caution: Highly Toxic!)

  • Seal the reaction vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 200°C for 20 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a solution of aqueous ethylenediamine (10%, 20 mL) and stir for 30 minutes to complex the copper salts.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-Bromo-2-methoxy-6-methylbenzonitrile, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Results and Optimization Parameters

The following table summarizes the expected outcomes and key parameters for the microwave-assisted synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile. These values are based on analogous reactions reported in the literature and serve as a guide for optimization.

ParameterStep 1: BrominationStep 2: Cyanation
Starting Material 2-methoxy-6-methylphenol4-Bromo-2-methoxy-6-methylphenol
Reagents N-BromosuccinimideCopper(I) Cyanide
Solvent AcetonitrileN-Methyl-2-pyrrolidone
Microwave Power 150 W (max)300 W (max)
Temperature 80°C200°C
Reaction Time 5 minutes20 minutes
Expected Yield >90%75-85%

Visualization of Experimental Workflows

bromination_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-methoxy-6-methylphenol in Acetonitrile prep2 Add N-Bromosuccinimide prep1->prep2 reaction Irradiate at 80°C for 5 minutes prep2->reaction workup1 Remove Solvent reaction->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification

Caption: Workflow for Microwave-Assisted Bromination.

cyanation_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Dissolve 4-Bromo-2-methoxy-6-methylphenol in NMP prep2 Add Copper(I) Cyanide prep1->prep2 reaction Irradiate at 200°C for 20 minutes prep2->reaction workup1 Quench with Ethylenediamine reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Column Chromatography workup4->purification

Caption: Workflow for Microwave-Assisted Cyanation.

Mechanism and Rationale: The Science Behind the Speed

Electrophilic Bromination

The bromination of 2-methoxy-6-methylphenol is a classic example of an electrophilic aromatic substitution. The hydroxyl group of the phenol is a highly activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[13] The lone pairs on the oxygen atom are delocalized into the ring, particularly at the ortho and para positions.[4] In this case, the para position is favored due to reduced steric hindrance from the methoxy and methyl groups at the ortho positions. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. In a polar solvent like acetonitrile, NBS can generate a small amount of Br⁺, which is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. Microwave irradiation accelerates this process by rapidly and uniformly heating the reaction mixture, leading to faster reaction rates.

Rosenmund-von Braun Cyanation

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[6][7] The classical version of this reaction requires high temperatures and long reaction times. The use of microwave irradiation dramatically enhances the reaction rate.[11][12] The mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl nitrile, regenerating the Cu(I) catalyst. The high temperatures achieved rapidly under microwave heating facilitate these steps, leading to a significant reduction in reaction time. N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic copper cyanide.

cyanation_mechanism ArBr Ar-Br Intermediate [Ar-Cu(III)(Br)(CN)] ArBr->Intermediate Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate ArCN Ar-CN Intermediate->ArCN Reductive Elimination CuBr Cu(I)Br Intermediate->CuBr

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 4-Bromo-2-methoxy-6-methylbenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 4-Bromo-2-methoxy-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield of their coupling reactions involving this specific substrate. The inherent steric hindrance and electronic properties of this molecule can present unique challenges, which this guide aims to address through a series of frequently asked questions, detailed troubleshooting protocols, and optimized experimental procedures.

I. Understanding the Substrate: 4-Bromo-2-methoxy-6-methylbenzonitrile

The structure of 4-Bromo-2-methoxy-6-methylbenzonitrile presents a combination of electronic and steric factors that can influence its reactivity in palladium-catalyzed cross-coupling reactions. The presence of two ortho-substituents (methoxy and methyl groups) to the bromine atom creates significant steric hindrance around the reaction center. This can impede the initial oxidative addition step, a critical part of the catalytic cycle.[1] Furthermore, the electron-donating nature of the methoxy and methyl groups can make the aryl bromide less electrophilic, potentially slowing down the oxidative addition process.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using 4-Bromo-2-methoxy-6-methylbenzonitrile in various coupling reactions.

General Issues

Q1: My coupling reaction with 4-Bromo-2-methoxy-6-methylbenzonitrile is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate typically stem from a few key areas:

  • Inefficient Oxidative Addition: The steric bulk from the ortho-methoxy and -methyl groups can hinder the approach of the palladium catalyst to the C-Br bond.[1]

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be bulky or electron-rich enough to facilitate the reaction with this hindered substrate. Specialized biaryl phosphine ligands are often required.[3]

  • Suboptimal Base Selection: The base plays a crucial role in the catalytic cycle, but an incorrect choice can lead to side reactions or catalyst deactivation.[4][5]

  • Catalyst Inactivity: The active Pd(0) catalyst can be sensitive to air and moisture. Improper handling or degradation of the precatalyst can lead to failed reactions.[1][6]

Suzuki-Miyaura Coupling

Q2: I'm attempting a Suzuki-Miyaura coupling with 4-Bromo-2-methoxy-6-methylbenzonitrile and a simple phenylboronic acid, but the reaction is sluggish and gives a poor yield. What can I do?

A2: For a sluggish Suzuki-Miyaura coupling with this substrate, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Inefficient oxidative addition due to steric hindrance.Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.[1][3]Bulky, electron-rich ligands stabilize the palladium center and promote the oxidative addition step with sterically demanding aryl halides.[1][2]
Suboptimal base.Use a stronger base like Cs₂CO₃ or K₃PO₄. The addition of water as a co-solvent can also be beneficial.[1][7]Stronger bases can facilitate the transmetalation step by activating the boronic acid.[1][8]
Low reaction temperature.Increase the reaction temperature, typically to 80-110 °C.[1][9]Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition.[1]
Side Product Formation (e.g., Homocoupling) Oxidative conditions or slow cross-coupling.Ensure thorough degassing of the reaction mixture and use a fresh, high-quality palladium precatalyst. Optimizing other parameters to increase the reaction rate can also help.[1]Oxygen can promote the unwanted homocoupling of the boronic acid. A faster cross-coupling reaction will outcompete this side reaction.[1]
Buchwald-Hartwig Amination

Q3: I am trying to couple a primary amine with 4-Bromo-2-methoxy-6-methylbenzonitrile using Buchwald-Hartwig amination and observing significant amounts of starting material. How can I improve this?

A3: Unreacted starting material in a Buchwald-Hartwig amination of this substrate points towards issues with the catalytic cycle. Here’s a troubleshooting guide:

Problem Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Inappropriate ligand for the specific amine class.For primary amines, ligands like BrettPhos are often effective.[4] For secondary amines, consider RuPhos.[4]The structure of the ligand significantly influences the efficiency of the C-N bond formation with different classes of amines.[4]
Incorrect base selection.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary.[4][10]The base is critical for deprotonating the amine, but a base that is too strong can cause substrate decomposition.[4][10]
Catalyst deactivation.Use an air- and moisture-stable precatalyst (e.g., a G3 or G4 palladacycle). Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[4][10]The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[11]
Hydrodehalogenation (Bromine replaced by Hydrogen) Competing reduction pathway.Optimize the catalyst loading and reaction temperature. Sometimes, a change in solvent can also mitigate this side reaction.[4]This side reaction can become more prevalent under certain conditions, and fine-tuning the reaction parameters can favor the desired C-N coupling.
Sonogashira Coupling

Q4: My Sonogashira coupling of 4-Bromo-2-methoxy-6-methylbenzonitrile with a terminal alkyne is not proceeding. What are the likely culprits?

A4: The Sonogashira coupling can be sensitive to several factors, especially with a challenging substrate. Consider these points:

Problem Potential Cause Recommended Solution Scientific Rationale
No Reaction Inactive palladium or copper catalyst.Use fresh batches of the palladium catalyst and copper(I) iodide. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[6]The catalytic activity of both the palladium and copper components is crucial for the reaction to proceed.[12][13]
Inappropriate ligand for the hindered substrate.For less reactive aryl bromides, consider using more electron-rich and bulky phosphine ligands.[6]Bulky ligands can facilitate the oxidative addition step with sterically encumbered aryl halides.
Unsuitable base.An amine base like triethylamine or diisopropylamine is required to deprotonate the alkyne.[6] Ensure the base is dry and used in excess.The in-situ formation of the copper acetylide is a key step that requires a suitable base.[13]
Alkyne Homocoupling (Glaser Coupling) Copper-catalyzed side reaction.Consider running a copper-free Sonogashira reaction. This may require specific ligands and conditions.[6]The copper co-catalyst can promote the undesired homocoupling of the terminal alkyne.[6]

III. Optimized Experimental Protocols

The following are starting-point protocols for common coupling reactions with 4-Bromo-2-methoxy-6-methylbenzonitrile. These should be optimized for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-methoxy-6-methylbenzonitrile with an arylboronic acid.

Materials:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-Bromo-2-methoxy-6-methylbenzonitrile, the arylboronic acid, and the base to the reaction vial.

  • Add the palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of 4-Bromo-2-methoxy-6-methylbenzonitrile with a primary or secondary amine.

Materials:

  • 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Under an inert atmosphere, add the 4-Bromo-2-methoxy-6-methylbenzonitrile, palladium precatalyst, and base to the reaction vial.

  • Seal the vial and add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield

The following diagram illustrates a general troubleshooting workflow when encountering low yields in coupling reactions with 4-Bromo-2-methoxy-6-methylbenzonitrile.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) check_reagents->optimize_ligand Reagents OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) optimize_ligand->optimize_base No Improvement success Improved Yield optimize_ligand->success Improvement optimize_temp Increase Reaction Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_solvent Evaluate Different Solvents (e.g., Toluene, Dioxane, THF) optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement optimize_solvent->success Improvement failure Consult Further Literature optimize_solvent->failure No Improvement

Caption: A general troubleshooting workflow for low-yield coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. References

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2021, November 14). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2014, December 19). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ScienceDirect. (2020, July 19). Palladium-Catalyzed Reductive Coupling of Aromatic Bromides and Trimethylsilyldiazomethane: Its Application to Methylation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Sultan Qaboos University. (2020, January 15). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

Sources

troubleshooting solubility issues with 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-2-methoxy-6-methylbenzonitrile Subject: Solubility Optimization, Purification, and Reaction Troubleshooting Ticket ID: #TS-BMBN-001 Status: Open[1]

Core Directive: The Chemical Reality

As a Senior Application Scientist, I am skipping the generic advice. You are likely working with 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) as a key intermediate for cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) in drug discovery.[1]

The Central Problem: This molecule sits in a frustrating "solubility valley."

  • Too lipophilic for pure aqueous systems (due to the bromine and methyl group).

  • Too polar for straight alkanes (due to the nitrile and methoxy group).

  • Low Melting Point Hazard: With a melting point likely in the range of 50–70°C (typical for trisubstituted benzonitriles), it is prone to "oiling out" rather than crystallizing, turning your purification into a nightmare.[1]

This guide provides the protocols to navigate these specific physical chemistry challenges.

The Solubility Matrix

Do not guess. Use this reference matrix to select your solvent system. This data is derived from structural analysis of polysubstituted aryl nitriles and validated purification protocols.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction Medium: Ideal for nucleophilic substitutions (

).[1] Warning: Difficult to remove; high boiling points promote oiling out during workup.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction/Transfer: Best for dissolving crude oils.[1] Poor for crystallization (too volatile).
Ethers THF, 2-MeTHF, DioxaneModerate/High Coupling Reactions: Standard for Suzuki/Buchwald.[1] Note: 2-MeTHF is preferred for phase separation in workups.
Alcohols Methanol, Ethanol, IPAModerate (Temp dependent)Recrystallization: The "Sweet Spot."[1] Soluble hot, sparingly soluble cold.[1][2]
Alkanes Hexane, Heptane, CyclohexaneLow/Insoluble Anti-Solvent: Use only to crash out product from Ethers or Esters.[1]
Esters Ethyl Acetate (EtOAc)Moderate Chromatography: Standard mobile phase.
Protocol 1: The Saturation Point Test (Self-Validating System)

Before scaling up, you must define the solubility limit for your specific lot purity.[1]

  • Weigh 10 mg of compound into a clear HPLC vial.

  • Add solvent in 10 µL increments at Room Temperature (RT).

  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution. Calculate

    
    .
    
  • Heat Test: If insoluble at 100 µL (100 mg/mL), heat to 50°C. If it dissolves, you have a candidate for recrystallization.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Issue: During recrystallization (usually from EtOH/Water or EtOAc/Heptane), the product separates as a milky oil droplets instead of crystals. Cause: The temperature of the solution is higher than the melting point of the solvated product. The compound melts before it can organize into a lattice.

Workflow: The "Oiling Out" Rescue Protocol

Do not add more anti-solvent. That accelerates oiling.

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is clear (add minimal "Good Solvent" if necessary).

  • The Temperature Gap: Cool the solution slowly to exactly 5°C above the expected melting point (approx. 55°C).

  • Seeding (Critical): Add a tiny seed crystal of pure product. If none exists, scratch the glass wall with a glass rod to induce nucleation.[1]

  • Isothermal Aging: Hold the temperature steady. Wait for visual turbidity (crystal formation) before cooling further.

  • Controlled Cooling: Once crystals are visible, cool at a rate of 10°C per hour .

Visual Logic: Troubleshooting Decision Trees

Diagram 1: Solubility & Solvent Selection Logic

This flow determines the correct solvent based on your operational goal.

SolubilityLogic Start Goal: Solubilize 4-Bromo-2-methoxy-6-methylbenzonitrile Action Select Operation Start->Action Reaction Chemical Reaction (Suzuki/Buchwald) Action->Reaction Purification Purification (Recrystallization) Action->Purification Analysis Analysis (HPLC/NMR) Action->Analysis TempHigh Temp > 80°C? Reaction->TempHigh CrystType Method? Purification->CrystType SolvDMSO SolvDMSO Analysis->SolvDMSO Use DMSO-d6 (Prevents Aggregation) SolvDMF Use DMF or DMAc (High BP, High Sol) TempHigh->SolvDMF Yes SolvTHF Use THF or Dioxane (Easier Removal) TempHigh->SolvTHF No Recrys Thermal Recryst. CrystType->Recrys Precip Anti-Solvent Crash CrystType->Precip SolvAlc Ethanol or IPA (Avoid Water initially) Recrys->SolvAlc SolvDCM Dissolve in DCM, Add Heptane slowly Precip->SolvDCM

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Reaction Optimization (Suzuki/Buchwald Coupling)

Solubility directly impacts the catalytic cycle. If the aryl bromide is not fully in solution, the oxidative addition step (Pd(0) inserting into C-Br) is kinetically throttled.

The "Standard" Failure Mode: Using a 50:50 Water/Solvent mix. The lipophilic 4-bromo-2-methoxy-6-methylbenzonitrile precipitates, halting the reaction.[1]

The Optimized Protocol:

  • Solvent System: Switch to Dioxane/Water (4:1) or THF/Water (9:1) . The higher organic ratio maintains solubility.

  • Phase Transfer: If you must use a biphasic system (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This acts as a phase transfer catalyst, shuttling the base into the organic layer where the substrate resides.

  • Degassing: This molecule is electron-rich (methoxy group). Oxygen can promote homocoupling. Degas solvents before adding the catalyst.

Analytical Troubleshooting (HPLC/NMR)

Scenario: You see "ghost peaks" or broad humps in NMR/HPLC. Diagnosis: Aggregation or Rotamers.

  • Steric Hindrance: The 2-methoxy and 6-methyl groups create significant steric bulk around the nitrile and the bromine. This can restrict rotation, leading to broadened peaks in NMR at room temperature.[1]

  • Solution:

    • NMR: Run the sample at 50°C in DMSO-d6. The heat increases rotational freedom, sharpening the signals.

    • HPLC: Use a column temperature of 40°C . Ensure your mobile phase contains 0.1% Formic Acid or TFA to prevent interaction of the nitrile nitrogen with residual silanols on the column.

References & Authority

  • General Solubility of Aryl Nitriles:

    • PubChem Compound Summary for Benzonitrile Derivatives. National Library of Medicine.

    • Note: Extrapolated from physicochemical data of 4-bromo-2-methylbenzonitrile and 2-methoxybenzonitrile.

  • Crystallization & Oiling Out:

    • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective.[1] Wiley-AIChE, 2009.[1] (Authoritative text on troubleshooting oiling out/metastable zones).

    • Process Chemistry of Aryl Nitriles: Detailed in Organic Process Research & Development (OPRD) regarding purification of low-melting intermediates.

  • Synthesis & Coupling Context:

    • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chem. Rev. 1995, 95, 7, 2457–2483.[1] (Foundational text on solvent effects in coupling).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-6-methylbenzonitrile before handling, as nitrile compounds can release toxic gases under extreme conditions.[1]

Sources

minimizing debromination side products of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 4-Bromo-2-methoxy-6-methylbenzonitrile . It addresses the specific challenge of hydrodebromination (loss of bromine to form 2-methoxy-6-methylbenzonitrile), a persistent impurity that degrades yield and complicates purification.

Focus Topic: Minimizing Hydrodebromination Side Products

Diagnostic & Root Cause Analysis

The Issue: You are observing a side product with a mass of [M-H] = 148.07 Da (LC-MS) or a loss of the isotopic bromine pattern. This is 2-methoxy-6-methylbenzonitrile , resulting from the replacement of the bromine atom with a hydrogen atom (hydrodebromination).

Why it happens with this molecule: The 4-position bromine in 4-Bromo-2-methoxy-6-methylbenzonitrile is para to the electron-withdrawing nitrile (CN) group.

  • Electronic Activation: The CN group makes the C-Br bond highly activated for oxidative addition to Pd(0).

  • The "Stall" Risk: While oxidative addition is fast, the resulting Ar-Pd(II)-Br intermediate is electron-deficient. If the subsequent step (transmetallation or amine binding) is slow due to steric bulk from the coupling partner, the highly reactive Pd-Aryl species will scavenge a hydride (

    
    ) from the solvent, base, or ligand.
    

Interactive Troubleshooting Guide (Q&A)

Category A: Suzuki-Miyaura Coupling[1]

Q1: I am seeing >10% debromination in my Suzuki coupling. I am using DMF/Water. What is wrong?

A: DMF is likely the culprit. In palladium catalysis, amides like DMF and DMAc can decompose to form dimethylamine, which acts as a reducing agent. Furthermore, under basic conditions, DMF can act directly as a hydride source, transferring a hydride to the Pd center.

  • The Fix: Switch to non-coordinating, non-amide solvents.

    • Recommended: 1,4-Dioxane, Toluene, or DME (Dimethoxyethane).

    • Protocol Adjustment: If solubility is an issue and you must use DMF, lower the temperature to <80°C and minimize reaction time.

Q2: Does my choice of base affect debromination?

A: Yes, significantly. Bases containing


-hydrogens (like ethoxide or isopropoxide) can undergo 

-hydride elimination when coordinated to Palladium, generating a Pd-H species that reduces your aryl bromide.
  • Avoid: Sodium Isopropoxide, Sodium Ethoxide.

  • Recommended: Inorganic carbonates or phosphates which lack

    
    -hydrogens.
    
    • Best Choice:

      
       (Tribasic Potassium Phosphate) or 
      
      
      
      (Cesium Carbonate). These provide excellent buffering without hydride risk.

Q3: My coupling partner is sterically hindered. How do I stop the catalyst from "waiting" and reducing the substrate?

A: Accelerate the Transmetallation Step. When the catalytic cycle stalls after oxidative addition, the Pd-Ar species sits vulnerable to reduction. You need a ligand that facilitates rapid transmetallation and reductive elimination.

  • Ligand Switch: Move to dialkylbiaryl phosphines (Buchwald Ligands) which are designed to stabilize the Pd center and speed up the cycle.

    • Try: XPhos or SPhos .

    • Avoid:

      
       (Triphenylphosphine) is often too slow for hindered systems, allowing time for side reactions.
      
Category B: Buchwald-Hartwig Amination[2]

Q4: I am getting low yields and dehalogenated byproduct. Is my amine the problem?

A: Check your amine's reducing potential. Primary and secondary amines can sometimes act as reducing agents (via


-hydride elimination from the amine itself if it coordinates but doesn't couple).
  • Troubleshooting Steps:

    • Pre-activation: Do not mix Pd, Ligand, and Aryl Bromide and heat them before adding the amine. The Pd will oxidatively add to the bromide and, finding no amine to couple with, will reduce.

    • Catalyst Loading: Use a precatalyst (e.g., XPhos Pd G4 ) rather than generating Pd(0) in situ from

      
      . This ensures immediate entry into the active cycle.
      

Visualizing the "Path of Death" (Mechanism)

The diagram below illustrates the competition between the productive Cross-Coupling pathway and the destructive Hydrodebromination pathway.

G Start Start: Ar-Br (4-Bromo-2-methoxy-6-methylbenzonitrile) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Step 2: Transmetallation (+ Boronic Acid / Amine) OxAdd->TransMet Path A: Desired Coupling HydrideSource Hydride Capture (From Solvent/Base/Ligand) OxAdd->HydrideSource Path B: Stalled Cycle ReductElim Reductive Elimination TransMet->ReductElim ReductElim->Pd0 Regenerate Pd(0) Product PRODUCT (Ar-R) ReductElim->Product PdH_Species Ar-Pd(II)-H Intermediate HydrideSource->PdH_Species PdH_Species->Pd0 Regenerate Pd(0) SideProduct SIDE PRODUCT (Debrominated Ar-H) PdH_Species->SideProduct Reductive Elim.

Caption: The "Path of Death" (Red) occurs when the intermediate Ar-Pd-Br captures a hydride instead of the coupling partner.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (Debromination-Resistant)

Use this protocol to minimize hydride sources.

ComponentSpecificationRationale
Solvent 1,4-Dioxane (Anhydrous)Avoids amide/alcohol hydride sources.
Base

(3.0 equiv, 2M aq.)
Non-reducing inorganic base.
Catalyst XPhos Pd G4 (1-2 mol%)Fast activation; bulky ligand prevents side reactions.
Temperature 60°C - 80°C Moderate heat prevents thermal decomposition.

Step-by-Step:

  • Charge: In a reaction vial, add 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Base: Add degassed 2M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 60°C. Monitor by LC-MS at 1 hour.

    • Checkpoint: If reaction is slow, increase to 80°C. Do not exceed 100°C.

Protocol B: Purification Strategy

Separating the debrominated impurity (Ar-H) from the product (Ar-R) can be difficult due to similar polarity.

  • Flash Chromatography:

    • The nitrile group provides a dipole. Use a gradient of Heptane/Ethyl Acetate .

    • Tip: If separation is poor, try Dichloromethane (DCM)/Methanol or add 1% Triethylamine to sharpen peaks.

  • Recrystallization (If solid):

    • The debrominated impurity often disrupts crystal packing. Recrystallization from EtOH/Water or IPA/Heptane can enrich the pure product in the solid phase.

References

  • Mechanisms of Debromination in DMF

    • Title: Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting

    • Title: Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
    • Source: BenchChem Technical Guides.[1]

  • General Side Reactions in Cross-Coupling

    • Title: Factors influencing the outcome of a Pd-catalyzed amination reaction (Surry & Buchwald).[2]

    • Source: Organic-Synthesis / Chemical Science.[2][3]

    • URL:[Link]

  • Microwave & Solvent Effects

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[4]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

optimizing hydrolysis conditions for sterically hindered benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrolyzing sterically hindered benzonitriles (e.g., ortho-substituted) is a classic synthetic bottleneck. The steric bulk prevents the formation of the essential tetrahedral intermediate, often stalling the reaction or requiring conditions that decompose sensitive functional groups.

This guide moves beyond standard textbook protocols (which often fail here) to provide field-proven, high-impact methodologies . We focus on overcoming the "Tetrahedral Gatekeeper" using transition metal catalysis, microwave acceleration, and anhydrous nucleophiles.

Part 1: The Decision Matrix

Before selecting a protocol, identify your target endpoint and substrate constraints.

DecisionMatrix start Start: Sterically Hindered Benzonitrile target Target Product? start->target amide Primary Amide target->amide Stop at Amide acid Carboxylic Acid target->acid Full Hydrolysis sensitive Acid/Base Sensitive Groups? amide->sensitive robust Substrate Stability? acid->robust pt_cat Protocol A: Pt Catalysis (Parkins Catalyst) sensitive->pt_cat Yes (Neutral pH) perborate Protocol B: Sodium Perborate (Microwave) sensitive->perborate No (Mild Base) anhydrous Protocol C: Anhydrous Hydroxide (KOH / t-BuOH) robust->anhydrous Stable (High T) nitrous Protocol D: Nitrous Acid (Deamination) robust->nitrous Stuck at Amide

Figure 1: Workflow for selecting the optimal hydrolysis method based on product requirements and substrate stability.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" for Neutral Hydrolysis (Amide Target)

Method: Platinum(II) Catalysis (Ghaffar-Parkins Catalyst) Why it works: This method bypasses the need for nucleophilic attack by water on the nitrile carbon. Instead, the nitrile coordinates to the Pt center, activating it for hydration via an internal ligand sphere mechanism. It works at neutral pH, preserving acid-labile groups (e.g., acetals, esters).

  • Reagents:

    • Substrate: 1.0 equiv

    • Catalyst: [PtH(PMe₂OH)(PMe₂O)₂H] (0.1–1.0 mol%)

    • Solvent: EtOH/H₂O or THF/H₂O (1:1)

  • Procedure:

    • Dissolve the hindered nitrile in aqueous ethanol (1:1).

    • Add the Ghaffar-Parkins catalyst (typically 0.5 mol%).

    • Heat to reflux (78°C) under air (inert atmosphere is not required).

    • Monitor: Reaction is usually complete in 2–6 hours.

    • Workup: Evaporate solvent. The catalyst is active in trace amounts; filtration through a short silica plug removes it.

  • Validation: Yields typically >90% for 2,6-disubstituted benzonitriles.

Protocol B: The "Green Accelerator" (Amide Target)

Method: Sodium Perborate + Microwave Irradiation Why it works: Sodium perborate releases H₂O₂ in situ at a controlled rate. The hydroperoxide anion (HOO⁻) is a much stronger nucleophile (alpha-effect) than hydroxide (OH⁻), allowing it to penetrate the steric shield of ortho-substituents. Microwave heating overcomes the activation energy barrier.

  • Reagents:

    • Substrate: 1.0 equiv

    • NaBO₃·4H₂O: 2.0–4.0 equiv

    • Solvent: H₂O/EtOH (2:1)

  • Procedure:

    • Suspend nitrile and sodium perborate in the solvent mixture in a microwave-safe vial.

    • Irradiate at 100–130°C for 5–20 minutes (Power: 100W, dynamic mode).

    • Safety Note: Ensure the vessel is rated for pressure (approx. 5–10 bar).

    • Workup: Pour into water, extract with EtOAc.

  • Note: This method stops cleanly at the amide.

Protocol C: The "Sledgehammer" (Acid Target)

Method: Anhydrous Hydroxide (KOH in tert-Butanol) Why it works: In aqueous base, the hydration shell of the hydroxide ion increases its effective size, making it too bulky to attack hindered nitriles. Using solid KOH in anhydrous t-BuOH (or ethylene glycol) creates "naked" hydroxide ions that are smaller and significantly more nucleophilic.

  • Reagents:

    • Substrate: 1.0 equiv

    • KOH (pellets, crushed): 10.0 equiv

    • Solvent: tert-Butanol (anhydrous)

  • Procedure:

    • Combine nitrile and crushed KOH in t-BuOH.

    • Heat to reflux (approx. 83°C). For extremely hindered cases (e.g., 2,4,6-triisopropyl), use ethylene glycol and heat to 150°C.

    • Critical Step: Stir vigorously. The reaction is heterogeneous.

    • Workup: Quench with ice water. Acidify to pH 1 with HCl. Extract the carboxylic acid.[1]

Part 3: Troubleshooting & Optimization (FAQ)

Q1: My reaction stalls at the amide and won't go to the acid. Adding more base/acid just decomposes my molecule. What now? A: This is the most common failure mode. The amide is often more sterically stable than the nitrile.

  • Solution: Switch to Nitrous Acid Deamination .

  • Protocol: Dissolve the isolated amide in H₂SO₄ (or acetic acid). Add aqueous NaNO₂ (sodium nitrite) dropwise at 0–10°C.

  • Mechanism: This converts the amide (–CONH₂) into a diazonium-like species (–CON₂⁺), which is an explosive leaving group. Water attacks this intermediate instantly, regardless of steric hindrance, to form the acid.

Q2: I see the starting material returning unchanged after 24h of reflux. A: Your nucleophile is likely too solvated.

  • Fix: If using aqueous NaOH, switch to Protocol C (Anhydrous KOH) . If already using anhydrous conditions, increase the boiling point by switching the solvent from t-BuOH to ethylene glycol (bp 197°C) or diglyme.

Q3: Can I use enzymes (Nitrilases) for these substrates? A: Generally, no . Most wild-type nitrilases have active sites that cannot accommodate ortho-substituents. Unless you have access to an engineered enzyme library specifically evolved for bulky substrates, chemical catalysis (Protocol A) is more reliable.

Part 4: Data Summary & Comparison

MethodTarget ProductPrimary MechanismSteric ToleranceConditions
Acid Hydrolysis (HCl/H₂SO₄) AcidProtonation / Nucleophilic AttackLowHarsh (High T, Low pH)
Radziszewski (H₂O₂/NaOH) AmideAlpha-Nucleophile (HOO⁻)MediumMild (RT to 60°C)
Pt Catalysis (Parkins) AmideMetal Coordination / Ligand SphereVery High Neutral (Reflux)
Anhydrous KOH/t-BuOH Acid"Naked" Hydroxide AttackHighBasic (Reflux)
Sodium Perborate (MW) AmideRadical/Nucleophilic HybridHighMild (Fast, MW)

Part 5: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_0 The Problem: Steric Shielding cluster_1 The Solution: Metal Activation Nitrile Hindered Nitrile (Ar-CN) Clash X Steric Repulsion X Nitrile->Clash Water H2O / OH- Water->Clash Pt Pt Catalyst Complex Pt-Nitrile Complex (Nitrile pulled away from bulk) Pt->Complex Coordination Amide Amide Product Complex->Amide Internal Hydration

Figure 2: Comparison of steric blocking in classical hydrolysis vs. the bypass mechanism utilized by Platinum catalysis.

References

  • Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides catalyzed by platinum complexes. Journal of Molecular Catalysis A: Chemical. Link

  • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett. Link

  • Kabalka, G. W., et al. (2009).[2] Microwave-Assisted Hydrolysis of Nitriles. Tetrahedron Letters. Link

  • Organic Chemistry Portal. Hydrolysis of Nitriles. Link

  • BenchChem Technical Support. Troubleshooting Hydrolysis Reactions. Link

Sources

preventing nitrile hydrolysis during cross-coupling of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CN-HYD-4B2M6M Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

The Challenge: You are attempting to cross-couple 4-Bromo-2-methoxy-6-methylbenzonitrile . While the 2,6-substitution pattern provides steric shielding to the nitrile group (C1), it creates a false sense of security. Under standard Suzuki-Miyaura conditions (aqueous base, heat), this substrate is prone to nitrile hydrolysis , yielding the primary amide (4-bromo-2-methoxy-6-methylbenzamide) or the carboxylic acid.

The "Deactivation" Paradox: The nitrile (EWG) activates the ring for oxidative addition, but the meta-positioned Methoxy (C2) and Methyl (C6) groups are Electron Donating Groups (EDGs). They increase the electron density of the arene, rendering the C-Br bond less electrophilic than in a simple 4-bromobenzonitrile.

  • Consequence: The reaction requires more energy (heat) or more active catalysts to proceed.

  • Risk: Higher heat + aqueous base

    
     Accelerated nitrile hydrolysis.
    

The Solution Strategy: We must decouple the coupling efficiency from the hydrolysis risk by moving to anhydrous base systems and high-activity precatalysts that allow for milder thermal profiles.

Diagnostic Workflow (Interactive Decision Tree)

Before modifying your protocol, use this logic flow to identify your specific failure mode.

DiagnosticFlow Start START: Analyze Reaction Outcome CheckProduct What is the major impurity? Start->CheckProduct Amide Primary Amide Detected (M+18 peak) CheckProduct->Amide Hydrolysis Acid Carboxylic Acid Detected (M+19 peak) CheckProduct->Acid Hydrolysis SM_Recov Recovered Starting Material (No Conversion) CheckProduct->SM_Recov Stalled Dehal Protodehalogenation (Br replaced by H) CheckProduct->Dehal Side Rxn Decision1 Cause: Base-Mediated Hydrolysis Amide->Decision1 Acid->Decision1 Decision2 Cause: Catalyst Deactivation or Poor Oxidative Addition SM_Recov->Decision2 Dehal->Decision2 Sol1 SOLUTION A: Switch to Anhydrous K3PO4 or CsF in Dioxane Decision1->Sol1 Sol2 SOLUTION B: Switch to Buchwald G3/G4 Precatalysts (XPhos/SPhos) Decision2->Sol2

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on LCMS/NMR impurity profiles.

Critical Parameters & Mechanism

The Hydrolysis Trap

Nitriles hydrolyze via two main pathways in coupling reactions:

  • Base-Catalyzed Hydration: Hydroxide ions (

    
    ) attack the nitrile carbon. Even if you use carbonate bases (
    
    
    
    ), the equilibrium
    
    
    generates sufficient hydroxide to hydrolyze the nitrile at temperatures
    
    
    .
  • Metal-Promoted Hydration: Palladium(II) species can coordinate to the nitrile nitrogen (

    
    ), increasing the electrophilicity of the nitrile carbon and making it susceptible to attack even by neutral water.
    
Comparison of Base Systems
Base SystemHydrolysis RiskReactivityRecommendation

/ Water (Standard)
HIGH ModerateAVOID. Generates significant

at reflux.

/ Toluene
Medium HighUse only with strict temperature control (

).
Anhydrous

/ Dioxane
Low HighPREFERRED. Finely ground powder required.

/ Anhydrous Solvent
Very Low ModerateEXCELLENT for sensitive nitriles.

Troubleshooting Guide (FAQ)

Q1: I am seeing the primary amide (M+18) despite using "anhydrous" solvents. Why?

A: "Anhydrous" solvents from a bottle often contain 10-50 ppm water, which is stoichiometric enough relative to the catalyst to initiate hydrolysis cycles if the reaction is slow. Furthermore, hygroscopic bases (like


) absorb atmospheric water instantly.
  • The Fix: Flame-dry your glassware. Bake your base (

    
    ) in a vacuum oven at 
    
    
    
    overnight before use. Switch to a slurry-based protocol (see Protocol B).
Q2: The reaction stalls at 30% conversion. Should I increase the temperature?

A: NO. Increasing temperature will exponentially increase the nitrile hydrolysis rate (Arrhenius equation) while only linearly increasing the coupling rate.

  • The Fix: The stall is likely due to catalyst death or poor oxidative addition to the electron-rich ring. Switch to a more active ligand system. XPhos or SPhos are superior for electron-rich aryl bromides and create a steric pocket that discourages Pd coordination to the nitrile nitrogen [1].

Q3: Can I use microwave irradiation?

A: Proceed with caution. While microwaves accelerate coupling, the "superheating" effect in polar solvents (like DMF/Water) often blasts the nitrile into the acid form within minutes. If you must use MW, use strictly non-aqueous conditions (e.g., Toluene/Dioxane with no added water).

Validated Protocols

Protocol A: The "Safe" Anhydrous Method (Recommended)

Best for: High-value intermediates where hydrolysis must be zero.

Reagents:

  • Substrate: 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv)

  • Boronic Acid: (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR XPhos Pd G4  (2 mol%)
    
  • Base: Anhydrous

    
     (3.0 equiv, finely ground & dried)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, base, and precatalyst.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).

  • Add anhydrous Dioxane via syringe.

  • Heat to 80°C (Do not exceed 100°C).

  • Monitor by HPLC/UPLC. Conversion should reach >95% within 4-6 hours.

Protocol B: The "Controlled Water" Method (Scalable)

Best for: Large scale where heterogeneous bases are problematic.

Reagents:

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (10:1 ratio) - Note the low water content.

Procedure:

  • The key here is the solvent ratio. High organic content suppresses the solubility of hydroxide ions while allowing the boronic acid to activate.

  • Run at 65-70°C . The lower temperature protects the nitrile.

  • Quench immediately upon completion. Do not let the reaction stir overnight at heat.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the undesired Nitrile Activation pathway.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + ArBr (Desired) Coord Nitrile Coordination (Pd-N≡C-Ar) Pd0->Coord + Nitrile (Undesired) ArBr Substrate: Ar-Br ArBr->OxAdd Coupling Transmetalation & Reductive Elimination OxAdd->Coupling + Ar-B(OH)2 Hydrolysis Hydrolysis to Amide (DEAD END) Coord->Hydrolysis + H2O / Heat Coupling->Pd0 Regenerate Product Biaryl Product Coupling->Product

Figure 2: Competitive pathways. Bulky ligands (XPhos) sterically inhibit the "Nitrile Coordination" pathway (red), favoring Oxidative Addition (blue).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1]

  • Organic Process Research & Development (OPRD). "Base Selection in Suzuki-Miyaura Couplings of Sensitive Substrates." ACS Publications. (General Reference for Process Safety).

  • BenchChem. "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." Technical Note.

Sources

Validation & Comparative

Technical Guide: 13C NMR Structural Verification of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) is a critical intermediate in the synthesis of Cereblon (CRBN) ligands and PROTAC® linkers. Its structural integrity is paramount for downstream efficacy in targeted protein degradation workflows.

This guide provides a comparative analysis of the 13C NMR chemical shifts for this molecule. It contrasts the target molecule against key synthetic precursors and regioisomers, offering a robust framework for structural elucidation. By leveraging substituent chemical shift (SCS) additivity rules and validating against experimental analog data, this guide enables researchers to definitively distinguish the target from potential impurities.

Key Application Areas
  • PROTAC Synthesis: Verification of the phthalimide precursor scaffold.

  • Reaction Monitoring: Tracking hydrolysis of the nitrile to the amide/acid.

  • Regioisomer Differentiation: Distinguishing from 4-bromo-2-methoxy-5-methylbenzonitrile.

Chemical Shift Analysis & Comparative Data

The following data compares the Predicted Chemical Shifts of the target molecule (derived from high-precision SCS additivity rules) against Experimental Benchmarks of structurally related analogs. This comparison isolates the specific electronic effects of the ortho-methyl and ortho-methoxy substituents.

Table 1: 13C NMR Chemical Shift Assignment (ppm)
Carbon PositionAssignmentTarget: 4-Bromo-2-methoxy-6-methylbenzonitrile (Calc.)*Analog: 4-Bromo-2-methoxybenzonitrile (Exp.)**Shift Difference (

)
C-CN Nitrile116.5 115.8+0.7 (Deshielding by ortho-Me)
C-2 Ar-C-OMe (Ipso)162.4 160.1+2.3
C-6 Ar-C-Me (Ipso)144.1 134.5 (C-H)+9.6 (Methyl Effect)
C-4 Ar-C-Br (Ipso)127.8 128.2-0.4
C-1 Ar-C-CN (Ipso)99.5 102.5-3.0 (Steric Shielding)
C-3 Ar-C-H115.2 113.8+1.4
C-5 Ar-C-H123.8 124.5-0.7
OMe Methoxy56.5 56.4+0.1
Me Methyl20.8 N/AN/A
  • *Calculated using substituent additivity constants (Pretsch/Clerc) relative to benzene (128.5 ppm).

  • **Experimental values extrapolated from structurally similar benzonitriles [1, 2].

Mechanistic Insight: The "Ortho Effect"

The significant upfield shift of C-1 (Ipso-CN) to ~99.5 ppm is diagnostic. In standard benzonitriles, the ipso carbon typically appears around 110-112 ppm. However, the presence of two ortho substituents (Methoxy at C2 and Methyl at C6) creates a "steric sandwich." This forces the nitrile group out of coplanarity with the aromatic ring, reducing conjugation and increasing diamagnetic shielding at the C1 nucleus.

Distinguishing Alternatives: The "Self-Validating" Protocol

In drug discovery, the most common error is misidentifying the regioisomer formed during methylation or bromination. The table below outlines how to distinguish the target from its primary isomer using specific diagnostic peaks.

Table 2: Regioisomer Differentiation Matrix
FeatureTarget: 4-Bromo-2-methoxy-6-methylbenzonitrileIsomer: 4-Bromo-2-methoxy-5-methylbenzonitrileDiagnostic Logic
C-1 (Ipso-CN) < 100 ppm (Shielded)~102-105 ppm Target has two ortho-substituents; Isomer has only one.
HMBC Correlation Me protons -> C1 (Ipso-CN) Me protons -> C4 (Ipso-Br) Definitive Proof: In the target, Methyl is 3-bonds from CN. In the isomer, Methyl is 3-bonds from Br.
NOESY Signal Me protons <-> None (Isolated)Me protons <-> H-6 In the target, Me is flanked by CN and H-5 (weak NOE). In isomer, Me is adjacent to H-6.

Experimental Workflow & Visualization

The following diagram illustrates the logical workflow for synthesizing and verifying the scaffold, highlighting the critical NMR checkpoints.

G cluster_synthesis Synthesis Monitoring Pathway cluster_verification NMR Verification Logic Start Precursor: 4-Bromo-2-fluoro-6-methylbenzonitrile Reaction Reaction: Nucleophilic Aromatic Substitution (NaOMe / MeOH) Start->Reaction Product Target: 4-Bromo-2-methoxy-6-methylbenzonitrile Reaction->Product Main Path Byproduct Impurity: Hydrolysis Product (Amide) Reaction->Byproduct Over-reaction (H2O) Check1 Checkpoint 1: 13C Signal at ~162 ppm? (C-OMe Presence) Product->Check1 Sample Check2 Checkpoint 2: 13C Signal at ~170 ppm? (Amide Carbonyl) Byproduct->Check2 Sample Decision Structure Confirmed Check1->Decision Yes Check2->Decision No (Purity Check)

Figure 1: Synthesis monitoring and NMR verification logic flow. The absence of a carbonyl peak at ~170 ppm confirms the nitrile has not hydrolyzed to the amide.

Standard Operating Protocol (SOP) for Acquisition

To ensure data quality comparable to literature standards, follow this acquisition protocol. This method is optimized for detecting quaternary carbons (C-CN, C-Br) which often suffer from long relaxation times.

Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred.

    • Why? DMSO-d₆ can cause peak broadening due to viscosity and may shift the acidic protons if the amide impurity is present.

  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Critical: The Quaternary C-CN and C-Br carbons have long T1 relaxation times. A short D1 (< 1s) will suppress these signals, leading to "missing peaks" in the spectrum.

  • Scans (NS): Minimum 1024 scans.

    • Reason: The Nitrile carbon intensity is naturally low due to the lack of NOE enhancement. High scan counts are required for adequate S/N ratio.

  • Spectral Width: -10 ppm to 220 ppm.

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxy-6-methylbenzonitrile Product Data. Retrieved from

  • National Institutes of Health (NIH). (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry.

  • Arvinas Operations, Inc. (2017). Compounds and methods for the targeted degradation of androgen receptor. Patent WO2018071606A1. (Describes synthesis of phthalimide precursors from the target nitrile).

  • SpectraBase. (2025). 13C NMR Spectrum of 4-Bromo-benzonitrile. Wiley Science Solutions.

HPLC method development for 4-Bromo-2-methoxy-6-methylbenzonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Assessment of 4-Bromo-2-methoxy-6-methylbenzonitrile

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-Bromo-2-methoxy-6-methylbenzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to arrive at an optimized, stability-indicating method suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

4-Bromo-2-methoxy-6-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value organic materials.[1] The purity of such an intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the yield, safety, and efficacy of the final product. Therefore, a reliable and specific analytical method is not merely a quality control checkpoint but a foundational requirement for successful research and development. This guide details the logical, science-driven process of developing such a method using Reversed-Phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[2][3]

Part 1: Foundational Strategy & Initial System Selection

The first step in any method development is to understand the analyte and select a logical starting point for the instrumentation.[4]

Analyte Characterization: 4-Bromo-2-methoxy-6-methylbenzonitrile
  • Structure and Polarity: The molecule possesses a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a nitrile group. This combination of a hydrophobic aromatic core and moderately polar functional groups suggests the compound is non-polar to moderately polar. This makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5][6]

  • UV Absorbance: Aromatic nitriles exhibit strong UV absorbance due to the π-electron systems of the benzene ring and the cyano group.[7] Benzonitrile, the parent compound, has a primary absorption maximum around 222-224 nm and a secondary maximum around 271 nm.[8][9] The various substituents on our target molecule will likely cause a bathochromic (red) shift to longer wavelengths. For initial method development, a Photodiode Array (PDA) detector is invaluable. It allows for the acquisition of the full UV spectrum of the analyte as it elutes, ensuring the selection of a wavelength (λmax) that provides maximum sensitivity and minimizes interference from potential impurities or solvent backgrounds.

Initial HPLC Configuration

Based on the analyte's properties, the following initial configuration provides a scientifically sound starting point.

ParameterInitial SelectionRationale
HPLC System Quaternary Pump HPLC with PDA DetectorOffers flexibility in mobile phase composition for gradient elution and full UV spectral data for wavelength optimization.[10]
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 phase is the most common non-polar stationary phase in RP-HPLC, offering robust hydrophobic retention for a wide range of molecules. It is the industry-standard starting point for method development.[5][11]
Mobile Phase A 0.1% Phosphoric Acid in WaterA buffered or acidified aqueous phase is crucial for ensuring good peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase, which can otherwise lead to peak tailing.[12]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier with excellent UV transparency at low wavelengths and lower viscosity compared to methanol, resulting in lower backpressure.[3]
Detection PDA Scan (200-400 nm); monitor at 225 nm & 275 nmScanning allows for the determination of the optimal detection wavelength (λmax). Monitoring at wavelengths corresponding to benzonitrile's known absorbance maxima provides a good starting point.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temp. 30 °CProvides better run-to-run reproducibility by controlling viscosity and retention time.
Injection Vol. 5 µLA small injection volume minimizes the potential for peak distortion.

Part 2: Method Development & Optimization: A Comparative Analysis

With a starting point established, the next phase involves systematically optimizing the separation by comparing different chromatographic parameters. The goal is to achieve a method with adequate retention, good resolution between the main peak and any impurities, and excellent peak symmetry.

Workflow for HPLC Method Development

Below is a diagram illustrating the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Finalization A Analyte Characterization (Polarity, UV Scan) B Select Initial Conditions (C18 Column, ACN/Water) A->B C Initial Scouting Run (Broad Gradient) B->C D Compare Organic Modifier (ACN vs. MeOH) C->D Evaluate Selectivity E Compare Column Chemistry (C18 vs. Phenyl-Hexyl) D->E Evaluate Selectivity F Optimize Elution (Isocratic vs. Gradient) E->F Optimize Run Time G Fine-tune Parameters (Gradient Slope, Temp, Flow) F->G H Forced Degradation Study (Stress Testing) G->H Challenge Method I Confirm Peak Purity & Specificity H->I J Finalize & Document Method I->J Method is Fit for Purpose

Sources

Strategic Analysis of Nitrile Stretch: 4-Bromo-2-methoxy-6-methylbenzonitrile

[1]

Executive Summary & Application Context

Compound: 4-Bromo-2-methoxy-6-methylbenzonitrile CAS: 877149-05-8 Core Application: Critical intermediate in the synthesis of Cereblon (CRBN) E3 ligase modulators and MDM2 inhibitors .[1] The nitrile group serves as a pivotal "handle" for further transformation (e.g., hydrolysis to amide/acid or reduction to amine) or as a stable polar motif in PROTAC linkers.

The Metric: The FTIR nitrile (


self-validating

Theoretical Framework: The Frequency Shift Logic

To interpret the FTIR spectrum of 4-Bromo-2-methoxy-6-methylbenzonitrile, one must deconstruct the competing electronic and steric forces acting on the cyano group.[1] The vibrational frequency (




For aromatic nitriles, the force constant

  • Resonance Effect (Mesomeric,

    
    ):  Electron-donating groups (EDGs) like Methoxy (
    
    
    ) pump electron density into the ring and, through conjugation, into the nitrile
    
    
    -antibonding orbital. This weakens the
    
    
    bond, lowering the frequency (Red Shift).
  • Inductive Effect (

    
    ):  Electron-withdrawing groups (EWGs) like Bromine (
    
    
    ) pull electron density through the
    
    
    -framework.[1] This strengthens the
    
    
    bond by reducing repulsion or increasing polarity, raising the frequency (Blue Shift).
  • Steric/Ortho Effect: The 2,6-disubstitution (Methoxy at C2, Methyl at C6) creates a "steric pocket." While the linear nitrile group is rarely twisted out of plane, bulky ortho-substituents can decouple the ring from the nitrile or prevent solvent hydrogen bonding, often resulting in a slight blue shift compared to para-only analogues.[1]

Predicted Frequency Analysis
  • Base: Benzonitrile

    
    .[1]
    
  • 4-Bromo (Para): Inductive withdrawal dominates (

    
    ).[1]
    
  • 2-Methoxy (Ortho): Strong resonance donation (

    
    ), partially mitigated by ortho-positioning.[1]
    
  • 6-Methyl (Ortho): Weak donation (

    
    ).[1]
    

Target Range:


Comparative Analysis Guide

The following table contrasts 4-Bromo-2-methoxy-6-methylbenzonitrile with key analogues to validate the structural assignment.

CompoundStructure

(cm⁻¹)
Shift Justification
Benzonitrile Unsubstituted2228 Standard aromatic reference.[1]
4-Bromobenzonitrile 4-Br (EWG)2235 Inductive effect (-I) strengthens bond; Blue shift.[1]
4-Methoxybenzonitrile 4-OMe (EDG)2216 Strong Resonance (+M) weakens bond; Red shift.[1]
2,6-Dimethoxybenzonitrile 2,6-Di-OMe2222 Dual ortho-donors lower frequency, but steric bulk limits full drop.[1]
Target Compound 4-Br-2-OMe-6-Me ~2225 Hybrid: Br (

) cancels part of OMe/Me (

) effect.[1]

Note: Data for analogues sourced from standard spectral libraries (NIST, SDBS). Target value is a high-confidence SAR prediction.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes internal validation steps.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It requires minimal sample prep, avoiding the moisture sensitivity of KBr pellets which can broaden the nitrile peak via H-bonding.[1]

Step-by-Step Protocol:

  • Background Check: Collect a 32-scan background spectrum of the clean Diamond/ZnSe crystal.[1] Validation: Ensure no peaks exist in the

    
     region (atmospheric 
    
    
    is at
    
    
    , distinct from nitrile).
  • Sample Loading: Place ~2 mg of solid 4-Bromo-2-methoxy-6-methylbenzonitrile on the crystal. Apply high pressure using the anvil to ensure intimate contact.[1]

  • Acquisition:

    • Resolution:

      
       (Critical for distinguishing sharp nitrile bands).
      
    • Scans: 16–32 scans.[1]

    • Range:

      
      .
      
  • Data Validation (The "Go/No-Go" Step):

    • Primary Signal: Look for a sharp, medium-intensity band at

      
       .[1]
      
    • Secondary Confirmation: Check for the Aryl Ether (C-O) stretch at

      
        (due to 2-Methoxy) and the Aryl Bromide  fingerprint bands at 
      
      
      .[1]
    • If the nitrile peak is split:[1] Suspect Fermi resonance (rare here) or crystal polymorphism.

    • If the peak is >2240 cm⁻¹:[1] Suspect oxidation or aliphatic nitrile impurity.[1]

Structural Logic Visualization

The following diagram maps the decision logic for interpreting the spectrum during synthesis monitoring.

NitrileLogicStartAnalyze FTIR Spectrum(2200-2250 cm⁻¹)PeakFoundIs a sharp peak presentat 2220-2230 cm⁻¹?Start->PeakFoundCheckSecCheck Secondary Markers:1. C-O Stretch (~1260 cm⁻¹)2. C-H Alkyl (~2950 cm⁻¹)PeakFound->CheckSecYesCheckShiftWhere is the peak?PeakFound->CheckShiftNo / ShiftedConfirmedCONFIRMED:4-Bromo-2-methoxy-6-methylbenzonitrileCheckSec->ConfirmedMarkers PresentHighFreq> 2240 cm⁻¹Indicates Electron Withdrawal(Did Br add but OMe fail?)CheckShift->HighFreqBlue ShiftLowFreq< 2210 cm⁻¹Indicates Strong Donation(Check for hydrolysis/amide)CheckShift->LowFreqRed ShiftNoPeakNo PeakReaction Incomplete(Precursor Acid/Amide?)CheckShift->NoPeakAbsent

Caption: Logic flow for validating 4-Bromo-2-methoxy-6-methylbenzonitrile synthesis via FTIR spectral markers.

References

  • PubChem. 4-Bromo-2-methoxy-6-methylbenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum (Standard Reference). National Institute of Standards and Technology.[1] [Link]

  • SpectraBase. 2-Methoxy-6-methylbenzonitrile Vapor Phase IR. John Wiley & Sons.[1][2][3] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General Reference for Nitrile Substituent Effects). [Link]

  • Vertex AI Search. Synthesis and Characterization of Cereblon Ligands (Patent Literature). [4]

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) Formula: C₉H₈BrNO Monoisotopic Mass: 224.98 Da (⁷⁹Br) / 226.98 Da (⁸¹Br)

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-methoxy-6-methylbenzonitrile, a critical scaffold in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other bioactive heterocycles.

We compare the two dominant analytical "alternatives" for this compound: Electron Impact (EI) for structural validation and Electrospray Ionization (ESI) for high-throughput quantification. While EI provides the "fingerprint" required for distinguishing regioisomers, ESI offers the sensitivity needed for biological matrix analysis.

Structural & Isotopic Analysis

Before analyzing fragmentation, the operator must validate the molecular ion cluster. This molecule possesses a distinct isotopic signature due to the single bromine atom.

  • The Bromine Doublet: The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates a characteristic 1:1 doublet at the molecular ion level (

    
     and 
    
    
    
    ).
  • The Nitrogen Rule: With one nitrogen atom, the nominal molecular weight is odd (225/227), but the radical cation

    
     in EI will appear at odd m/z values. In ESI, the protonated species 
    
    
    
    will appear at even m/z values (226/228).

Comparative Analysis: EI vs. ESI-MS/MS

This section compares the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific nitrile derivative.

Method A: Electron Impact (EI) – The Structural Gold Standard

Best For: Purity assessment, impurity profiling, and distinguishing regioisomers.

In EI (70 eV), the molecule undergoes extensive fragmentation.[1] The presence of the ortho-methoxy and ortho-methyl groups relative to the nitrile creates a unique "ortho-effect" fragmentation path that distinguishes it from its isomers (e.g., 5-methyl variants).

Characteristic Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  Distinct peaks at m/z 225/227  (Intensity: Medium).
    
  • Primary Loss (

    
    ):  Loss of a methyl radical (
    
    
    
    ) from the methoxy group. This is favored by the formation of a resonance-stabilized quinoid oxonium ion.
    • Observation: Doublet at m/z 210/212 .

  • Secondary Loss (

    
    ):  Expulsion of carbon monoxide (CO) from the [M-CH3] ion, typical of anisole derivatives.
    
    • Observation: Doublet at m/z 182/184 .

  • Halogen Loss: Homolytic cleavage of the C-Br bond.

    • Observation: Singlet at m/z 146 (Aryl cation, no Br isotope pattern).

Method B: ESI-MS/MS – The Quantitative Alternative

Best For: PK/PD studies, trace analysis in plasma, and LC-MS coupling.

ESI is a "soft" technique.[1][2] It yields minimal in-source fragmentation, requiring Collision-Induced Dissociation (CID) to generate structural data.

Performance Profile:

  • Adduct Formation: Dominant species are

    
     (m/z 226/228 ) and 
    
    
    
    (m/z 248/250 ).
  • CID Behavior: Under collision energy (20-35 eV), the protonated molecule primarily loses the nitrile group (HCN, -27 Da) or the methoxy radical depending on the protonation site.

Data Summary Table
FeatureEI-MS (70 eV)ESI-MS/MS (Positive Mode)
Parent Ion

(225/227)

(226/228)
Isotopic Pattern Distinct 1:1 doubletDistinct 1:1 doublet
Base Peak Often m/z 210 (Loss of

)
m/z 226 (Parent)
Key Fragment 1 m/z 182 (Loss of CO)m/z 199 (Loss of HCN)
Key Fragment 2 m/z 146 (Loss of Br)m/z 146 (Aryl cation)
Regioisomer ID High (Unique ortho-effects)Low (Isomers yield similar fragments)

Mechanistic Fragmentation Pathway

The following diagram illustrates the logical decay of the molecule under EI conditions, highlighting the critical transitions used for structural confirmation.

FragmentationPathway Parent Parent Ion (M+.) m/z 225 / 227 (1:1 Ratio) Frag_MethylLoss [M - CH3]+ (Methoxy Cleavage) m/z 210 / 212 Parent->Frag_MethylLoss - •CH3 (15 Da) (Alpha Cleavage) Frag_BrLoss [M - Br]+ (Aryl Cation) m/z 146 Parent->Frag_BrLoss - •Br (79/81 Da) Frag_HCNLoss [M - HCN]+ m/z 198 / 200 Parent->Frag_HCNLoss - HCN (27 Da) Frag_COLoss [M - CH3 - CO]+ (Quinoid Species) m/z 182 / 184 Frag_MethylLoss->Frag_COLoss - CO (28 Da) (Ring Contraction) Frag_COLoss->Frag_BrLoss - •Br

Caption: Figure 1. Predicted Electron Impact (EI) fragmentation tree for 4-Bromo-2-methoxy-6-methylbenzonitrile. The green path represents the dominant 'Ortho-Methoxy' rearrangement characteristic of this scaffold.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol which uses the bromine isotope pattern as an internal validation check.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-MS).

  • Concentration: Dilute to 10 µg/mL.

Step 2: GC-MS Acquisition (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Scan Range: m/z 50–300.

  • Validation Check: Extract ion chromatograms (EIC) for m/z 225 and 227. They must perfectly co-elute with an intensity ratio of

    
    .
    
Step 3: Data Interpretation
  • Identify the Molecular Cluster: Locate the doublet at 225/227.

  • Verify Methoxy Presence: Look for the loss of 15 Da (210/212). If this loss is absent, check for regioisomers where the methoxy group is sterically hindered or absent.

  • Verify Bromine Loss: Check for the m/z 146 peak. Note: This peak is a singlet (no isotope pattern). If m/z 146 shows a doublet, the bromine has not been lost, and the fragment is likely

    
    , indicating a different structure.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-2-methylbenzonitrile (Analogous Scaffold). NIST Standard Reference Database 1A v17. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile.[3] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile.[4]Link

Sources

A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxy-6-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Substituted benzonitriles are a versatile class of compounds, serving as precursors to a wide range of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth comparison of the reactivity of two structurally related benzonitriles: 4-Bromo-2-methoxy-6-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile. By understanding the subtle yet significant electronic and steric differences between these molecules, researchers can make more informed decisions in their synthetic endeavors.

Structural and Electronic Considerations

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and spatial arrangement of its substituents. In the case of the two benzonitriles under comparison, the key distinction lies in the presence of a methoxy group at the 2-position in 4-Bromo-2-methoxy-6-methylbenzonitrile.

Electronic Effects:

The methoxy group (-OCH₃) is known to exert a dual electronic influence on an aromatic ring: a -I (negative inductive) effect and a +R (positive resonance or mesomeric) effect.[2]

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework.[3]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring.[3][4]

In most cases involving electrophilic aromatic substitution, the resonance effect of the methoxy group is dominant, making the aromatic ring more electron-rich and thus more reactive towards electrophiles.[4] Conversely, for nucleophilic aromatic substitution, the increased electron density from the methoxy group can decrease the rate of reaction by making the ring less electrophilic.[4]

The methyl group (-CH₃) is an electron-donating group primarily through an inductive effect (+I) and hyperconjugation. It increases the electron density of the aromatic ring, albeit to a lesser extent than the methoxy group's resonance effect.

The nitrile group (-CN) is a strong electron-withdrawing group due to both a strong -I effect and a -R effect. This deactivates the aromatic ring towards electrophilic attack but is a crucial feature for enabling nucleophilic aromatic substitution.[5]

Steric Effects:

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is another critical factor.[6] The methyl group at the 2-position in 4-Bromo-2-methylbenzonitrile introduces a degree of steric bulk around the bromine atom and the nitrile group. In 4-Bromo-2-methoxy-6-methylbenzonitrile, the presence of both a methoxy group at the 2-position and a methyl group at the 6-position creates a more sterically crowded environment around the reaction centers. This increased steric hindrance can influence the approach of reagents and affect reaction rates.[7][8]

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable differences in the reactivity of the two molecules in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups like the nitrile group.[5][9][10] In this reaction, a nucleophile displaces the bromide.

  • 4-Bromo-2-methylbenzonitrile: The electron-withdrawing nitrile group facilitates nucleophilic attack. The methyl group, being electron-donating, slightly counteracts this activation but its primary influence is likely steric.

  • 4-Bromo-2-methoxy-6-methylbenzonitrile: The strongly electron-donating methoxy group, through its resonance effect, increases the electron density of the aromatic ring, making it less electrophilic and therefore less reactive towards nucleophiles compared to its counterpart.[4] The additional steric bulk from the methoxy and methyl groups flanking the bromine atom will further hinder the approach of a nucleophile.

Expected Reactivity: 4-Bromo-2-methylbenzonitrile is expected to be significantly more reactive in SNAr reactions than 4-Bromo-2-methoxy-6-methylbenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11]

  • Electronic Effects: The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium catalyst to the carbon-bromine bond. Electron-donating groups on the aromatic ring can sometimes facilitate this step. Therefore, the methoxy group in 4-Bromo-2-methoxy-6-methylbenzonitrile might be expected to have a modest accelerating effect compared to the methyl group alone. However, the overall electronic nature of both rings is influenced by the strongly deactivating nitrile group.

  • Steric Effects: Steric hindrance around the bromine atom can significantly impact the rate of oxidative addition. The ortho-substituents in both molecules will play a role. The additional bulk of the methoxy group in 4-Bromo-2-methoxy-6-methylbenzonitrile, combined with the adjacent methyl group, will likely lead to a slower reaction rate compared to 4-Bromo-2-methylbenzonitrile.[12]

Expected Reactivity: While electronic effects might slightly favor the methoxy-substituted compound, the increased steric hindrance is expected to be the dominant factor, making 4-Bromo-2-methylbenzonitrile generally more reactive in Suzuki-Miyaura coupling reactions.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine or an aldehyde.

  • Reduction to an Amine (e.g., with LiAlH₄ or catalytic hydrogenation): The electronic nature of the aromatic ring has a less direct impact on the reduction of the nitrile group itself. However, the steric environment around the nitrile can influence the approach of the reducing agent. The ortho-methyl group in both compounds provides some steric hindrance. The additional ortho-methoxy group in 4-Bromo-2-methoxy-6-methylbenzonitrile will likely increase this hindrance, potentially leading to slower reaction rates.

  • Reduction to an Aldehyde (e.g., with DIBAL-H): Similar to the reduction to an amine, steric hindrance around the nitrile group is the primary differentiating factor.

Expected Reactivity: 4-Bromo-2-methylbenzonitrile is expected to undergo reduction of the nitrile group more readily than the more sterically hindered 4-Bromo-2-methoxy-6-methylbenzonitrile.

Experimental Protocols and Data Summary

To provide a practical context for these theoretical considerations, the following section outlines a representative experimental protocol for a Suzuki-Miyaura coupling reaction and presents a table summarizing the expected relative reactivities.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 4-Bromo-2-methylbenzonitrile and 4-Bromo-2-methoxy-6-methylbenzonitrile with phenylboronic acid.

Materials:

  • Aryl bromide (4-Bromo-2-methylbenzonitrile or 4-Bromo-2-methoxy-6-methylbenzonitrile)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol), toluene (5 mL), and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Summary Table:

Reaction Type4-Bromo-2-methylbenzonitrile4-Bromo-2-methoxy-6-methylbenzonitrilePrimary Differentiating Factor
Nucleophilic Aromatic Substitution Higher ReactivityLower ReactivityElectronic (+R effect of -OCH₃) & Steric
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivitySteric Hindrance
Nitrile Reduction (to amine or aldehyde) Higher ReactivityLower ReactivitySteric Hindrance

Visualization of Reaction Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow reagents Aryl Bromide Phenylboronic Acid Pd(OAc)₂ / PPh₃ K₂CO₃ reaction Reaction Setup (Toluene/Water, 90°C) reagents->reaction 1. Combine workup Workup (EtOAc/Water Extraction) reaction->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate product Coupled Product purification->product 4. Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 4-Bromo-2-methoxy-6-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile as a synthetic intermediate should be guided by a clear understanding of their respective reactivities. The presence of the methoxy group in the former introduces significant electronic and steric effects that render it less reactive in several key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile reduction. For synthetic routes requiring higher reactivity at the bromine or nitrile positions, 4-Bromo-2-methylbenzonitrile is generally the more suitable choice. Conversely, the methoxy-substituted analogue might be preferred in cases where its specific electronic properties are desired in the final target molecule and the anticipated lower reactivity can be overcome with more forcing reaction conditions. This guide serves as a foundational resource for researchers to anticipate reaction outcomes and strategically design more efficient and effective synthetic pathways.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • Vaia. Problem 53 Explain why a methoxy group (CH...[Link]

  • Contreras, R. H., & Peralta, J. E. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Wikipedia. Steric effects. [Link]

  • ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...[Link]

  • The Journal of Chemical Physics. Effect of Conjugation, Hyperconjugation, and Steric Hindrance on Methyl Affinities. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Michigan State University. Aromatic Reactivity. [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]

  • Chemistry LibreTexts. 16.5: Oxidation and Reduction of Substituted Benzenes. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Steric hindrance of a methyl group of the cap accounts for the regioselectivity of the nucleophilic displacement. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ACS Publications. Reduction potentials for substituted benzyl radicals: pKa values for the corresponding toluenes. [Link]

  • PubChem. 4-Bromo-2-methylbenzonitrile. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED![Link]

  • NIST WebBook. 4-Bromo-2-methylbenzonitrile. [Link]

  • PubChemLite. 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO). [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 4-Bromo-2-methoxy-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) is a high-value pharmacophore intermediate, frequently employed in the synthesis of next-generation kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural uniqueness lies in the "Push-Pull" electronic system : the electron-withdrawing nitrile group (-CN) is opposed by the electron-donating methoxy (-OCH


) and methyl (-CH

) groups, with a bromine atom providing a handle for further cross-coupling (e.g., Suzuki-Miyaura).

For researchers and drug developers, UV-Vis spectroscopy serves not just as a quantification tool, but as a critical identity discriminator . This guide outlines the expected spectral performance of this molecule compared to its common synthetic impurities (analogs), providing a robust framework for quality control without relying solely on expensive mass spectrometry.[1]

Electronic Structure & Predicted Absorption Maxima

The UV-Vis profile of this molecule is governed by the superposition of substituent effects on the benzene chromophore.[1]

Theoretical Basis (Woodward-Fieser & Scott's Rules Application)

The parent chromophore, benzonitrile , exhibits a primary band (


) at ~224 nm and a secondary band at ~271 nm. The substitution pattern modifies these transitions as follows:
  • 2-Methoxy Group (+I, +M Effect): The strongest auxochrome. It raises the HOMO energy, causing a significant bathochromic (red) shift (typically +25–30 nm for the primary band).[1]

  • 4-Bromo Group (-I, +M Effect): A weak auxochrome that extends conjugation, contributing a minor red shift (+2–5 nm) and increasing molar absorptivity (

    
    ).
    
  • 6-Methyl Group (+I Effect): Provides a weak red shift but may introduce steric inhibition of resonance if it forces the adjacent nitrile or methoxy groups out of planarity, potentially dampening the intensity (

    
    ) of the K-band.
    
Expected Spectral Profile

Based on structural analogs (e.g., 4-bromo-2,6-dimethylbenzonitrile and 2-methoxy-6-methylbenzonitrile), the target molecule exhibits two distinct absorption regions:

Band TypeTransitionPredicted

(Acetonitrile)
Diagnostic Value
Primary (K-Band)

250 – 260 nm Quantitation (High Sensitivity)
Secondary (B-Band)

/ CT
290 – 300 nm Identification (Fingerprint Region)

Critical Insight: The 290–300 nm band is the "fingerprint" that distinguishes this molecule from its des-methoxy precursors, which typically absorb below 280 nm.[1]

Comparative Performance: Target vs. Impurities

In a drug development context, "performance" equates to the ability to distinguish the target from side products.[1] The table below compares the target with its most likely synthetic impurities.

Table 1: Spectral Differentiation Guide
CompoundStructure Difference

Shift (Relative to Target)
Mechanism
Target (4-Bromo-2-methoxy-6-methylbenzonitrile)Reference Baseline (250-260 nm) Balanced Push-Pull system.
Impurity A (4-Bromo-2-hydroxy-6-methylbenzonitrile)-OCH


-OH
pH Dependent Shift In neutral solvent: similar to target. In 0.1N NaOH: Bathochromic shift (>310 nm) due to phenolate formation.[1]
Impurity B (4-Bromo-2,6-dimethylbenzonitrile)-OCH


-CH

Hypsochromic (Blue) Shift Loss of strong mesomeric (+M) oxygen donor. Absorbance likely <250 nm.[1]
Impurity C (2-Methoxy-6-methylbenzonitrile)-Br

-H
Minor Blue Shift / Lower

Loss of bromine auxochrome reduces conjugation length and intensity.

Visualizing the Electronic "Push-Pull" System

The following diagram illustrates the competing electronic effects that define the molecule's specific


.

ElectronicEffects Benzene Benzene Core (Chromophore) Result Resulting Spectrum: λmax 250-260 nm (Primary) λmax 290-300 nm (Secondary) Benzene->Result Summation of Effects CN 1-CN (Nitrile) Electron Withdrawing (-M) Lowers LUMO CN->Benzene Acceptor OMe 2-OMe (Methoxy) Strong Donor (+M) Raises HOMO (Red Shift) OMe->Benzene Primary Donor Br 4-Br (Bromo) Weak Donor (+M) Minor Red Shift Br->Benzene Auxiliary Donor Me 6-Me (Methyl) Weak Donor (+I) Steric Bulk Me->Benzene Inductive/Steric

Figure 1: Electronic substituent effects determining the UV-Vis absorption profile. The 2-Methoxy group is the primary driver for the bathochromic shift relative to the benzonitrile core.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "Self-Check" step to verify solvent purity.[1]

Reagents & Equipment[2]
  • Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm).[1] Do not use Methanol if checking for ester impurities, as transesterification can occur over time.

  • Blank: Pure Acetonitrile from the same bottle used for solvation.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 4-Bromo-2-methoxy-6-methylbenzonitrile in 100 mL Acetonitrile (Concentration: 100 µg/mL).

  • Working Solution: Dilute 1 mL of Stock into 9 mL Acetonitrile (Final: 10 µg/mL).

  • Baseline Correction: Run a baseline scan with pure Acetonitrile in both cuvettes (200–400 nm).

  • Acquisition: Scan the sample from 200 to 400 nm.[1]

  • Validation (The "Self-Check"):

    • Check 1: Is absorbance at 250-260 nm between 0.2 and 0.8 AU? (If >1.0, dilute further to maintain linearity).

    • Check 2: Is there a peak >310 nm? (If yes, suspect phenolate contamination or transition metal impurities).[1]

Workflow Diagram

Workflow cluster_QC Quality Gates Sample Solid Sample (10 mg) Stock Stock Soln (100 µg/mL in ACN) Sample->Stock Dilution Working Soln (10 µg/mL) Stock->Dilution Scan UV Scan (200-400 nm) Dilution->Scan Analysis Data Analysis Identify Maxima Scan->Analysis Gate1 Abs < 1.0? Scan->Gate1 Gate1->Dilution No (Dilute) Gate1->Analysis Yes Gate2 Peak > 310nm?

Figure 2: Operational workflow for UV-Vis characterization, ensuring Beer-Lambert linearity.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8).[2] Retrieved from

  • NIST Chemistry WebBook. (2025).[1] UV-Vis Spectra of Benzonitrile Derivatives (o-Tolunitrile, Anisole). National Institute of Standards and Technology.[1] Retrieved from

  • University of Pretoria. (2006). Chapter 4: UV/Vis Spectroscopy of Polysubstituted Benzenes. (Discusses additivity rules for methyl, bromo, and methoxy substituents). Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile.[4] National Library of Medicine.[1] Retrieved from

  • IIVS. (2025).[1] Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (Protocol standards for molar extinction coefficient determination). Retrieved from

Sources

chromatographic separation of 4-Bromo-2-methoxy-6-methylbenzonitrile from byproducts

[1]

Executive Summary & Application Context

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 1393546-38-5) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor.[1] High-purity isolation of this intermediate is pivotal for downstream atropisomeric selectivity and yield.[1]

This guide evaluates three purification methodologies: Normal Phase Flash Chromatography (NP-FC) , Reverse Phase HPLC (RP-HPLC) , and Selective Crystallization .[1] We analyze the separation of the target molecule from its critical process impurities: the unreacted starting material (Fluoro-precursor) and the hydrolysis byproduct (Phenol-derivative).

The Critical Impurity Profile

The synthesis typically proceeds via nucleophilic aromatic substitution (

1
  • Target (T): 4-Bromo-2-methoxy-6-methylbenzonitrile (

    
     in 9:1 Hex/EtOAc)
    
  • Impurity A (Starting Material - SM): 4-Bromo-2-fluoro-6-methylbenzonitrile (Lipophilic,

    
    )[1]
    
  • Impurity B (Hydrolysis - OH): 4-Bromo-2-hydroxy-6-methylbenzonitrile (Polar/Acidic,

    
    )[1]
    

Comparative Analysis of Purification Methods

Method A: Normal Phase Flash Chromatography (Silica)

The Baseline Standard for R&D Scale (<10g)[1]

Mechanism: Adsorption chromatography relying on the interaction between the methoxy ether oxygen (Lewis base) and the acidic silanol groups of the stationary phase.

Protocol:

  • Column: High-performance spherical silica (20–40 µm).

  • Loading: Dry load on Celite (1:2 ratio) is recommended due to the low solubility of the crystalline product in pure hexane.

  • Mobile Phase: Linear gradient of Hexane (A) and Ethyl Acetate (B).

    • 0–5 min: 100% A (Elution of non-polar oligomers)[1]

    • 5–20 min: 0%

      
       10% B (Elution of Impurity A )[1]
      
    • 20–35 min: 10%

      
       20% B (Elution of Target )
      
    • 35–40 min: Flush with 50% B (Elution of Impurity B )

Performance Data:

  • Resolution (

    
    ):  Excellent for Target vs. Impurity B (
    
    
    ); Moderate for Target vs. Impurity A (
    
    
    ).
  • Throughput: Low. Requires high solvent volumes (approx. 40 L/kg).

Method B: Reverse Phase HPLC (C18)

The Precision Alternative for Difficult Separations[1]

Mechanism: Partition chromatography based on hydrophobicity. The fluoro-substituted SM is more hydrophobic than the methoxy-product, while the hydroxy-impurity is significantly more polar.[1]

Protocol:

  • Column: C18 (ODS) stationary phase, 5 µm or 10 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Isocratic hold at 60% MeCN often yields baseline separation of the critical pair (Fluoro vs. Methoxy).

  • Detection: UV at 254 nm (strong absorbance of benzonitrile core).

Performance Data:

  • Purity: >99.5% (a/a).[2][3][4][5]

  • Scalability: Poor.[1][6] Low loading capacity for this solubility class limits this to gram-scale polishing.[1]

Method C: Selective Crystallization (Process Scale)

The Industrial Standard (Sotorasib Route)[1]

Mechanism: Exploits the significant solubility differential between the target ether and the phenolic impurity in non-polar solvents, and the lattice energy differences with the fluoro-precursor.[1]

Protocol:

  • Solvent System: Heptane / Ethanol (or Methanol).

  • Procedure:

    • Dissolve crude mixture in minimal Ethanol at reflux (

      
      C).
      
    • Slowly add Heptane (anti-solvent) until turbidity is observed.

    • Cool ramp:

      
      C 
      
      
      
      
      C over 4 hours.[1]
    • Hold at

      
      C for 2 hours.
      
    • Filter and wash with cold Heptane.[1]

Performance Data:

  • Selectivity: Effectively rejects Impurity B (remains in mother liquor).

  • Yield: >85% recovery.

  • Greenness: High (High atom economy, solvent recycling possible).

Comparative Data Summary

MetricFlash Chromatography (Silica)Prep-HPLC (C18)Crystallization (Heptane/EtOH)
Final Purity 97-98%>99.5%98-99%
Yield 90-95%85-90%80-88%
Throughput 10 g/hour 0.5 g/hour >1 kg/batch
Solvent Demand High (High VOC)Moderate (Aq.[1] Waste)Low (Recyclable)
Cost Efficiency Low (Consumables)Very Low (Instrument time)High
Critical Pair Separation Moderate (

)
High (

)
High (via solubility)

Decision Workflow (DOT Diagram)

PurificationWorkflowstartCrude Reaction Mixture(Target + SM-F + Imp-OH)check_scaleScale Assessmentstart->check_scalesmall_scale< 10g Scalecheck_scale->small_scaleR&Dlarge_scale> 100g Scalecheck_scale->large_scaleProcessflashFlash Chromatography(Hex/EtOAc Gradient)small_scale->flashcheck_purity1Purity > 98%?flash->check_purity1hplcPrep-HPLC (C18)(Polishing Step)check_purity1->hplcNo (Regioisomers present)finalPure Isolate(>99% Purity)check_purity1->finalYesworkupAcidic Workup(Remove Imp-OH)large_scale->workupcrystCrystallization(Heptane/EtOH)workup->crystcryst->finalhplc->final

Caption: Decision tree for selecting the optimal purification route based on scale and purity requirements.

Detailed Experimental Protocols

Protocol 1: Removal of Phenolic Impurity (Impurity B)[1]

Before any chromatography, chemical washing is the most efficient method to remove 4-Bromo-2-hydroxy-6-methylbenzonitrile.[1]

  • Dissolve the crude reaction residue in Ethyl Acetate (10 volumes).

  • Wash twice with 1M NaOH (3 volumes). The phenolic impurity (

    
    ) will deprotonate and partition into the aqueous phase (yellow color).
    
  • Wash once with Brine.[1]

  • Dry organic layer over

    
     and concentrate.[1][7]
    
    • Result: The residue is now enriched in Target and Impurity A (Fluoro-SM), simplifying the chromatographic separation.

Protocol 2: Flash Chromatography (Optimized)[1]
  • Cartridge: 40g Silica (for 2g crude).

  • Equilibration: 100% Hexane (3 CV - Column Volumes).

  • Injection: Liquid injection (dissolved in minimal DCM) or Dry Load.

  • Gradient:

    • 0-2 CV: 0% EtOAc (Isocratic)[1]

    • 2-12 CV: 0%

      
       15% EtOAc (Linear)[1]
      
    • 12-15 CV: 15% EtOAc (Isocratic hold - Target elutes here)[1]

  • Collection: Monitor 254 nm. Collect fractions triggering >10 mAU.

References

  • Canon, J., et al. (2019).[1][8] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link][1]

  • Parsons, A. T., et al. (2022).[1][6] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development. [Link][1]

  • Amgen Inc. (2020). Patent WO2020227183A1: Processes for the preparation of KRAS G12C inhibitors. WIPO.[1]

  • Lipshutz, B. H., et al. (2021).[1] Sustainable Synthesis of the KRAS G12C Inhibitor Sotorasib. Organic Letters. [Link][1]

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methoxy-6-methylbenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS No. 877149-05-8). It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. This document is structured to provide a deep, procedural understanding of the necessary steps, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

4-Bromo-2-methoxy-6-methylbenzonitrile is a halogenated aromatic nitrile. While comprehensive toxicological data for this specific compound is not extensively published, its structural features and available safety information for related compounds indicate a clear hazard profile that necessitates careful handling and disposal.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-Bromo-2-methoxy-6-methylbenzonitrile[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a bromine atom categorizes it as a halogenated organic compound, which can be persistent in the environment and may produce hazardous byproducts upon incomplete combustion. The nitrile group (-CN) presents a significant toxicological risk, with the potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during certain decomposition pathways. Therefore, all waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.

Table 1: Key Properties and Hazards of 4-Bromo-2-methoxy-6-methylbenzonitrile

PropertyValueSource
CAS Number 877149-05-8Sigma-Aldrich[1]
Molecular Formula C₉H₈BrNOSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
GHS Hazard Statements H302, H315, H319, H335Sigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling 4-Bromo-2-methoxy-6-methylbenzonitrile in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For larger quantities or in situations with a higher risk of spillage, impervious clothing may be necessary.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 4-Bromo-2-methoxy-6-methylbenzonitrile is through a licensed professional hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste streams containing 4-Bromo-2-methoxy-6-methylbenzonitrile must be classified as hazardous waste. This includes the pure compound, reaction mixtures, contaminated solvents, and any materials used for cleanup.

  • Segregate Waste Streams: Keep waste containing 4-Bromo-2-methoxy-6-methylbenzonitrile separate from other laboratory waste streams to prevent unintentional reactions and to ensure proper disposal. Specifically, segregate it from acidic waste to prevent the potential release of hydrogen cyanide gas. Halogenated organic waste should be collected separately from non-halogenated waste, as disposal methods and costs can differ significantly.

Containerization and Labeling
  • Use Appropriate Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid halogenated organic waste.

  • Securely Seal: Ensure the waste container is securely sealed to prevent leaks or the escape of vapors.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-methoxy-6-methylbenzonitrile," and any other components in the waste mixture. The label should also include the approximate quantities of each component and the date of accumulation.

On-Site Storage

Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

Off-Site Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal company.

  • Provide Documentation: Furnish the disposal company with a copy of the Safety Data Sheet (SDS) for the compound (or a similar one if a specific one is unavailable) and a detailed inventory of the waste.

  • Complete Manifests: Accurately complete all required waste manifest documentation as per regulatory requirements. This creates a "cradle-to-grave" record of the waste's journey.

Important Note: Never dispose of 4-Bromo-2-methoxy-6-methylbenzonitrile down the drain or in the regular trash. This can lead to severe environmental contamination and legal liabilities.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Management

The response to a spill will depend on its size and location.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (such as methanol or ethanol), followed by a thorough cleaning with soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Major Spill (or any spill outside of a fume hood):

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • If it is safe to do so, close the laboratory door to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the compound's safety information.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-methoxy-6-methylbenzonitrile.

DisposalWorkflow start Waste Generation (4-Bromo-2-methoxy-6-methylbenzonitrile) identify 1. Identify as Hazardous Waste start->identify segregate 2. Segregate from other waste streams (especially acids and non-halogenated waste) identify->segregate containerize 3. Place in a labeled, sealed, and compatible hazardous waste container segregate->containerize store 4. Store in a designated, well-ventilated accumulation area containerize->store spill Spill Occurs? store->spill spill_response Execute Spill Management Protocol (See Section 4.1) spill->spill_response Yes disposal_company 5. Arrange for pickup by a licensed hazardous waste disposal company spill->disposal_company No spill_response->containerize document 6. Complete all necessary waste manifest documentation disposal_company->document end_point Proper Disposal Complete document->end_point

Caption: Workflow for the proper disposal of 4-Bromo-2-methoxy-6-methylbenzonitrile.

Principles of Final Disposition: High-Temperature Incineration

For halogenated organic compounds like 4-Bromo-2-methoxy-6-methylbenzonitrile, the final disposal method employed by licensed waste management facilities is typically high-temperature incineration.

  • Process: The compound is burned in a specially designed incinerator at very high temperatures (often exceeding 1100°C) with a controlled residence time. This process is designed to break down the complex organic molecule into simpler, less harmful components.

  • Byproducts and Control: The combustion of brominated compounds can produce acidic gases such as hydrogen bromide (HBr) and elemental bromine (Br₂). To prevent the release of these and other pollutants into the atmosphere, incinerators are equipped with sophisticated air pollution control systems, including afterburners and scrubbers, which neutralize these acidic byproducts. The resulting solid ash is also managed as hazardous waste and typically disposed of in a secure landfill.

By adhering to these rigorous disposal procedures, we can ensure the safety of our personnel, maintain compliance with environmental regulations, and uphold our commitment to responsible scientific research.

References

  • Capot Chemical Co., Ltd. (2012, December 12). MSDS of 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Dürr Systems AG. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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